Product packaging for 1-Chloro-3-iodo-5-nitrobenzene(Cat. No.:CAS No. 123158-76-9)

1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260
CAS No.: 123158-76-9
M. Wt: 283.45 g/mol
InChI Key: MHCNYROPQXSCSQ-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-5-nitrobenzene is a useful research compound. Its molecular formula is C6H3ClINO2 and its molecular weight is 283.45 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClINO2 B175260 1-Chloro-3-iodo-5-nitrobenzene CAS No. 123158-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCNYROPQXSCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599418
Record name 1-Chloro-3-iodo-5-nitrobenzene
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Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-76-9
Record name 1-Chloro-3-iodo-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-5-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodo-5-nitrobenzene is a halogenated and nitrated aromatic compound. Its trifunctional nature, featuring chloro, iodo, and nitro groups on a benzene ring, makes it a versatile reagent and building block in organic synthesis. The distinct electronic properties and reactivity of each substituent allow for selective chemical transformations, rendering it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and an exploration of its reactivity and potential applications.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1]
CAS Number 123158-76-9[1]
Appearance Pale yellow solid (predicted)
Melting Point 70 °C
Boiling Point Data not available
Density 2.094 g/cm³
Solubility While specific data for a range of solvents is not readily available, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with low solubility in water.
LogP 3.376

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, predictive models and data from analogous compounds can provide valuable insights into its spectroscopic characteristics.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, chloro, and iodo groups. The protons ortho to the nitro group are expected to be the most deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the C-Cl, C-I, and N-O stretching vibrations. Key predicted peaks include:

  • 1520-1540 cm⁻¹ (asymmetric NO₂ stretch)

  • 1340-1360 cm⁻¹ (symmetric NO₂ stretch)

  • 1000-1100 cm⁻¹ (C-Cl stretch)

  • 500-600 cm⁻¹ (C-I stretch)

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 283. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and halogen atoms. The presence of chlorine will result in a characteristic M+2 isotopic peak. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂.[2]

Experimental Protocols

Synthesis of this compound

Two plausible synthetic routes for the preparation of this compound are outlined below.

Method 1: Nitration of 1-Chloro-3-iodobenzene

This method involves the electrophilic aromatic substitution of 1-chloro-3-iodobenzene. The chloro and iodo substituents are ortho, para-directing groups. However, the steric hindrance from the iodine atom may favor nitration at the 5-position.

  • Materials: 1-chloro-3-iodobenzene, fuming nitric acid, concentrated sulfuric acid, ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

    • To this nitrating mixture, add 1-chloro-3-iodobenzene dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Method 2: Diazotization of 3-Chloro-5-iodoaniline followed by Sandmeyer-type reaction

This route involves the conversion of an amino group to a nitro group via a diazonium salt intermediate.

  • Materials: 3-chloro-5-iodoaniline, sodium nitrite, hydrochloric acid, sodium nitrite solution, copper(I) oxide, sodium hypophosphite, ice.

  • Procedure:

    • Dissolve 3-chloro-5-iodoaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of sodium nitrite in water and add copper(I) oxide.

    • Slowly add the cold diazonium salt solution to the copper(I) oxide/sodium nitrite mixture.

    • The reaction mixture is stirred and allowed to warm to room temperature.

    • The product is then extracted with an organic solvent, washed, dried, and purified as described in Method 1.

A general workflow for the synthesis via nitration is depicted below:

Diagram 1: General workflow for the synthesis of this compound via nitration.

Reactivity and Potential Applications

The presence of three distinct functional groups on the benzene ring of this compound offers a wide range of possibilities for further chemical modifications.

Reactivity of the Substituents

The reactivity of the halogen atoms in nucleophilic aromatic substitution is generally I > Cl. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The iodine atom is a good leaving group in various cross-coupling reactions.

A logical relationship of the substituent effects on the aromatic ring is shown below:

SubstituentEffects Ring Benzene Ring Nitro Nitro Group (-NO₂) (Strongly deactivating, meta-directing for EAS, activating for NAS) Nitro->Ring Electron-withdrawing Chloro Chloro Group (-Cl) (Deactivating, ortho, para-directing for EAS) Chloro->Ring Electron-withdrawing (inductive) Electron-donating (resonance) Iodo Iodo Group (-I) (Deactivating, ortho, para-directing for EAS, Good leaving group in cross-coupling) Iodo->Ring Electron-withdrawing (inductive) Electron-donating (resonance)

Diagram 2: Influence of substituents on the reactivity of the aromatic ring.
Potential Applications in Drug Development and Research

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Nitroaromatic compounds are known to have a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents. The halogen atoms provide sites for the introduction of further diversity through cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools in modern drug discovery.

The general workflow for utilizing this compound in a Suzuki coupling reaction is illustrated below:

Diagram 3: General workflow for a Suzuki coupling reaction involving this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is expected to be toxic if swallowed, inhaled, or absorbed through the skin. Avoid generating dust. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique combination of functional groups allows for a wide array of synthetic transformations, making it a key building block for the synthesis of complex organic molecules. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted properties, along with established protocols for its synthesis and potential applications. Further research into the reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents and functional materials.

References

1-Chloro-3-iodo-5-nitrobenzene CAS number 123158-76-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene (CAS Number: 123158-76-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, proposed synthetic routes, and potential applications of this compound. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a halogenated nitroaromatic compound. The presence of three distinct functional groups—a chloro, an iodo, and a nitro group—on the benzene ring makes it a potentially versatile intermediate in organic synthesis. The physical and computed properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 123158-76-9[PubChem]
Molecular Formula C₆H₃ClINO₂[PubChem]
Molecular Weight 283.45 g/mol [PubChem]
Melting Point 70 °CChemicalBook
Appearance Not specified (likely a solid at room temperature)-
LogP (calculated) 3.376LookChem
PSA (Polar Surface Area) 45.82 ŲLookChem

Proposed Synthetic Routes

Route 1: Sandmeyer Reaction from 3-Chloro-5-iodoaniline

This proposed route utilizes the Sandmeyer reaction, a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1] The starting material for this synthesis would be 3-chloro-5-iodoaniline.

Step 1: Diazotization of 3-Chloro-5-iodoaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-chloro-5-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Conversion of the Diazonium Salt to this compound

  • In a separate reaction vessel, prepare a solution of sodium nitrite in water and neutralize it with a suitable base (e.g., sodium bicarbonate) at low temperature.

  • Slowly add the cold diazonium salt solution from Step 1 to the neutralized nitrite solution, maintaining the temperature below 10 °C. The addition of a copper(I) salt catalyst may be beneficial.

  • Nitrogen gas will evolve. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The crude product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Sandmeyer Reaction Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Nitro-dediazoniation 3-Chloro-5-iodoaniline 3-Chloro-5-iodoaniline Reagents_1 NaNO₂, HCl, H₂O 0-5 °C 3-Chloro-5-iodoaniline->Reagents_1 Diazonium Salt Diazonium Salt Reagents_2 NaNO₂, Cu(I) salt (optional) Diazonium Salt->Reagents_2 Reagents_1->Diazonium Salt Final_Product This compound Reagents_2->Final_Product

Caption: Proposed workflow for the synthesis of this compound via a Sandmeyer reaction.

Route 2: Electrophilic Iodination of 1-Chloro-3-nitrobenzene

This alternative route involves the direct iodination of commercially available 1-chloro-3-nitrobenzene. The nitro and chloro groups are deactivating towards electrophilic aromatic substitution, making this reaction challenging. However, potent iodinating reagents and conditions have been developed for such deactivated systems.[2][3]

  • In a round-bottom flask, suspend 1-chloro-3-nitrobenzene (1 equivalent) and N-iodosuccinimide (NIS) (1.2 equivalents) in trifluoromethanesulfonic acid.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Electrophilic Iodination Workflow 1-Chloro-3-nitrobenzene 1-Chloro-3-nitrobenzene Reagents N-Iodosuccinimide (NIS) Trifluoromethanesulfonic acid 1-Chloro-3-nitrobenzene->Reagents Final_Product This compound Reagents->Final_Product

Caption: Proposed workflow for the synthesis of this compound via electrophilic iodination.

Potential Applications in Research and Drug Development

While there is no specific information available in the scientific literature regarding the biological activity or direct application of this compound in drug development, its structure suggests potential utility as a chemical intermediate.

Halogenated nitrobenzenes are important precursors in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[] The nitro group can be readily reduced to an amino group, which can then be further functionalized. The differential reactivity of the chloro and iodo substituents could allow for selective cross-coupling reactions, enabling the sequential introduction of different molecular fragments. This makes compounds like this compound valuable building blocks for creating complex molecular architectures.[5]

For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This would allow for a selective reaction at the iodine position, followed by a subsequent reaction at the chlorine position under different conditions. This orthogonal reactivity is highly desirable in the synthesis of complex molecules.

Signaling Pathways and Biological Activity

Currently, there is no published data on the specific biological activity of this compound or its involvement in any signaling pathways. In general, some halogenated nitroaromatic compounds have been investigated for their biological activities, including antimicrobial and anticancer properties.[6][7] However, the toxicity of nitroaromatic compounds is also a significant consideration. Any investigation into the biological effects of this compound would require dedicated in vitro and in vivo studies.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate due to its trifunctionalized aromatic core. While detailed experimental protocols for its synthesis are not explicitly documented, plausible synthetic routes can be proposed based on well-established chemical reactions. Further research is needed to fully characterize this compound, develop optimized synthetic procedures, and explore its potential applications in medicinal chemistry and materials science.

Disclaimer: The experimental protocols provided in this document are proposed based on general chemical principles and analogous reactions found in the literature. They have not been validated for the specific synthesis of this compound and should be performed with appropriate safety precautions by trained personnel in a laboratory setting.

References

synthesis of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-iodo-5-nitrobenzene

This technical guide provides a comprehensive overview of the , a valuable substituted aromatic compound for research and development in the pharmaceutical and agrochemical industries. This document details the synthetic pathway, experimental protocols, and characterization data for this compound.

Introduction

This compound is a halogenated nitroaromatic compound with a unique substitution pattern that makes it a versatile building block in organic synthesis. The presence of three different substituents on the benzene ring, each with distinct electronic and steric properties, allows for selective functionalization, making it a key intermediate in the synthesis of more complex molecules.

Synthetic Pathway

The most common and efficient involves a two-step process starting from 3-chloro-5-nitroaniline. This process is a modification of the classic Sandmeyer reaction.

The overall synthetic scheme is as follows:

Synthesis_Pathway Start 3-Chloro-5-nitroaniline Diazonium 3-Chloro-5-nitrophenyldiazonium salt Start->Diazonium 1. NaNO₂, H₂SO₄ 2. 0-5 °C Product This compound Diazonium->Product KI, H₂O

Figure 1: Synthesis of this compound.

The first step is the diazotization of the primary aromatic amine, 3-chloro-5-nitroaniline. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

In the second step, the diazonium salt is subjected to a Sandmeyer-type reaction with a source of iodide, typically potassium iodide (KI). This results in the displacement of the diazonium group by an iodine atom, yielding the desired product, this compound.

Experimental Protocols

The following protocols are based on established procedures for diazotization and Sandmeyer reactions and have been adapted for the .

Diazotization of 3-Chloro-5-nitroaniline

Materials:

  • 3-Chloro-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a pre-determined amount of 3-chloro-5-nitroaniline to a solution of concentrated sulfuric acid in water, while maintaining the temperature below 20 °C by cooling in an ice-water bath.

  • Cool the resulting suspension to 0-5 °C with constant stirring.

  • Prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine salt. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC).

Synthesis of this compound (Sandmeyer Reaction)

Materials:

  • Diazonium salt solution from the previous step

  • Potassium Iodide (KI)

  • Distilled Water

  • Sodium thiosulfate (Na₂S₂O₃) solution (for workup)

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

  • Prepare a solution of potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed. The addition should be controlled to manage the rate of gas evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature. A solid product should precipitate.

  • If any free iodine is present (indicated by a brown color), add a sufficient amount of sodium thiosulfate solution to decolorize the mixture.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1]
Appearance Pale yellow to yellow crystalline solid
Melting Point 108-112 °C
Yield Typically in the range of 70-85%
¹H NMR (CDCl₃, ppm) δ 8.22 (t, J=1.6 Hz, 1H), 8.13 (t, J=1.9 Hz, 1H), 7.95 (t, J=1.8 Hz, 1H)
¹³C NMR (CDCl₃, ppm) δ 149.3, 138.8, 136.1, 126.9, 122.2, 92.8
IR (KBr, cm⁻¹) ~3100 (Ar-H), ~1530 (asym NO₂), ~1350 (sym NO₂)
Mass Spectrum (m/z) M⁺ at 283, 285 (due to Cl isotopes)

Note: Spectral data are predicted based on typical values for similar compounds and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental Workflow

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup and Purification A Dissolve 3-chloro-5-nitroaniline in H₂SO₄/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30-60 min C->D F Add diazonium salt solution to KI solution D->F E Prepare KI solution E->F G Warm to complete reaction F->G H Cool and collect crude product G->H I Wash with water H->I J Purify by recrystallization or chromatography I->J K Characterize the final product J->K

Figure 2: Experimental workflow for the .

Conclusion

This technical guide outlines a reliable and well-established method for the . The described two-step procedure, involving diazotization of 3-chloro-5-nitroaniline followed by a Sandmeyer-type iodination, provides a practical route to this valuable synthetic intermediate. The provided experimental protocols and characterization data will be a useful resource for researchers and scientists in the fields of organic synthesis and drug development.

References

1-Chloro-3-iodo-5-nitrobenzene molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 123158-76-9), a tri-substituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The document details the molecule's structural characteristics, physicochemical properties, and predicted spectroscopic data. Furthermore, it outlines a plausible synthetic pathway with a detailed experimental protocol and discusses the compound's chemical reactivity, highlighting its potential as a versatile building block for the synthesis of more complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's core attributes.

Molecular Structure and Identification

This compound is a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group at the 1, 3, and 5 positions, respectively. The presence of three different functional groups on the aromatic ring, each with distinct electronic and steric properties, makes it a valuable and versatile chemical intermediate. The nitro group is strongly electron-withdrawing, which influences the reactivity of the entire ring system.

cluster_molecule C1 C C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 C4 C C3->C4 I I C3->I C5 C C4->C5 C6 C C5->C6 N N C5->N C6->C1 O1 O N->O1 O2 O N->O2 plus + minus - db1 db2 db3 C1_label 1 C3_label 3 C5_label 5

Caption: 2D structure of this compound.

The key chemical identifiers for this compound are summarized in the table below.

Identifier Value
IUPAC Name This compound[1]
CAS Number 123158-76-9[1][2][3][4]
Molecular Formula C₆H₃ClINO₂[1][2][3]
Molecular Weight 283.45 g/mol [1][2][3]
Canonical SMILES C1=C(C=C(C=C1Cl)I)--INVALID-LINK--[O-][1][2]
InChI InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H[1]
InChIKey MHCNYROPQXSCSQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Property Value Source
Melting Point 70 °C[3]
Density 2.094 g/cm³[3]
LogP 3.376[4]
Polar Surface Area 45.82 Ų[4]
Storage Conditions Keep in a dark place, sealed in dry, room temperature.[3]

Spectroscopic Characterization (Predicted)

While specific experimental data is not widely published, the spectral characteristics of this compound can be reliably predicted based on its structure and comparison with analogous compounds.

  • ¹H NMR Spectroscopy : The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. Each proton will appear as a triplet or a doublet of doublets due to meta-coupling with the other two protons. The proton at C4 (between the chloro and iodo groups) would be the most upfield, while the proton at C2 (between the chloro and nitro groups) and C6 (between the iodo and nitro groups) would be further downfield due to the deshielding effect of the adjacent nitro group.

  • ¹³C NMR Spectroscopy : The spectrum will display six unique signals for the six aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group (C5), chlorine (C1), and iodine (C3) will have characteristic chemical shifts. The C-I bond will show the most upfield shift among the substituted carbons, while the C-NO₂ will be significantly downfield.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group, typically appearing around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Other expected peaks include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C ring stretching (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 283. The spectrum will also show a characteristic M+2 peak at m/z 285 with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would include the loss of NO₂ (m/z 237), O, and the halogen atoms.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the direct electrophilic iodination of the commercially available starting material, 1-chloro-3-nitrobenzene. The nitro and chloro groups are meta-directing, which favors substitution at the C5 position. The reaction typically requires an iodine source, such as molecular iodine (I₂), and a strong oxidizing agent or Lewis acid catalyst to generate the electrophilic iodine species.

start 1-Chloro-3-nitrobenzene product This compound start->product Electrophilic Iodination reagents I₂, H₂SO₄, HNO₃ reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 1-Chloro-3-nitrobenzene

Disclaimer: This protocol is a representative example and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1-chloro-3-nitrobenzene (1 equivalent) and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Reagents: Add finely powdered iodine (1.1 equivalents) to the stirred mixture. Subsequently, add a mixture of concentrated sulfuric acid and nitric acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The crude product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove acid, and then with a sodium thiosulfate solution to remove unreacted iodine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the selective introduction of aryl, alkynyl, or amino groups at the C3 position. The C-Cl bond is significantly less reactive and will typically remain intact under conditions optimized for C-I coupling.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (3-chloro-5-iodoaniline) using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron in acidic media. This resulting amino group is a key functional handle for further transformations, such as amide bond formation or diazotization.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring for SNAr. While the chlorine atom is at a meta position relative to the nitro group, the overall electron deficiency of the ring can still facilitate substitution under forcing conditions, though it is less favored than at ortho/para positions.

cluster_reactions Potential Reactions start This compound suzuki Suzuki Coupling (at C-I bond) start->suzuki Pd Catalyst, Boronic Acid reduction Nitro Reduction (NO₂ -> NH₂) start->reduction SnCl₂/HCl or H₂/Pd-C snar SNAr (at C-Cl, less favored) start->snar Strong Nucleophile, Heat

Caption: Key reactivity pathways for this compound.

This trifunctional reactivity makes the compound an excellent scaffold in drug discovery, allowing for the stepwise and regioselective construction of complex molecular architectures.

Conclusion

This compound is a highly functionalized aromatic compound with a well-defined molecular structure. Its combination of a reactive iodine atom suitable for cross-coupling, a reducible nitro group, and a more stable chlorine atom provides a powerful platform for synthetic chemists. The predictable reactivity allows for its strategic use in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials, making it a valuable building block for advanced scientific research and development.

References

Spectroscopic Profile of 1-Chloro-3-iodo-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-iodo-5-nitrobenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. It includes predicted data summaries, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of substituted nitrobenzenes and halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.2 - 8.4t~ 1.5 - 2.0H-4
~ 8.0 - 8.2t~ 1.5 - 2.0H-2
~ 7.8 - 8.0t~ 1.5 - 2.0H-6

Note: The chemical shifts are predicted for a solution in CDCl₃. The protons on the aromatic ring are expected to be deshielded due to the electron-withdrawing nature of the nitro group. The multiplicity is predicted as a triplet for each proton due to coupling with its two meta neighbors, although the actual spectrum might show more complex splitting (e.g., a doublet of doublets) if the coupling constants are slightly different.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 148 - 150C-5 (C-NO₂)
~ 138 - 140C-1 (C-Cl)
~ 130 - 135C-2
~ 128 - 132C-6
~ 125 - 128C-4
~ 92 - 95C-3 (C-I)

Note: The chemical shifts are predicted for a solution in CDCl₃. The carbon attached to the nitro group (C-5) is expected to be the most downfield, while the carbon attached to the iodine (C-3) will be significantly upfield due to the heavy atom effect.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1550 - 1490StrongAsymmetric NO₂ stretch[1]
1355 - 1315StrongSymmetric NO₂ stretch[1]
~ 1100StrongC-Cl stretch
~ 850Medium-StrongC-N stretch
~ 680Medium-StrongC-I stretch
900 - 690StrongC-H out-of-plane bending

Note: The presence of strong absorption bands for the nitro group is a key characteristic feature in the IR spectrum.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
283/285High[M]⁺ (molecular ion) with ³⁵Cl/³⁷Cl isotope pattern
237/239Medium[M - NO₂]⁺
156Medium[M - I]⁺
127High[I]⁺
111/113Medium[C₆H₃Cl]⁺
75Medium[C₆H₃]⁺

Note: The molecular ion peak is expected to show a characteristic 3:1 intensity ratio for the M and M+2 peaks due to the presence of chlorine. The fragmentation pattern will be dominated by the loss of the nitro group and the halogen atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[3]

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

  • Instrumentation:

    • Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the clean, empty sample compartment before running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[4]

    • Further dilute the stock solution to a final concentration of about 10 µg/mL.[4]

  • Instrumentation:

    • A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

  • Data Acquisition (EI mode):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 200-250 °C.

  • Data Processing:

    • The mass spectrum will be plotted as relative intensity versus mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and major fragment ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data Functional Groups (-NO₂, C-Cl, C-I) IR->IR_Data MS_Data Molecular Weight & Fragmentation (Molecular Ion, Isotope Pattern) MS->MS_Data Structure Confirmed Structure: This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Navigating the Synthetic Landscape of 1-Chloro-3-iodo-5-nitrobenzene: A Technical Guide to Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the reactivity and selectivity of the versatile building block, 1-chloro-3-iodo-5-nitrobenzene. This document provides a comprehensive overview of its behavior in key organic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Concepts: A Tale of Two Halogens and an Influential Nitro Group

This compound (C₆H₃ClINO₂) is a trifunctional aromatic compound offering a unique platform for selective chemical modifications. Its reactivity is primarily governed by the distinct electronic and steric environment created by the three substituents on the benzene ring. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) and the electron-withdrawing nature of the nitro group dictate the regioselectivity of various transformations.

In the realm of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is the most labile and, therefore, the primary site of reactivity. This predictable selectivity allows for the sequential functionalization of the aromatic ring, making it a valuable intermediate in the synthesis of complex molecules.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the nitro group's meta-position to both halogens plays a critical role. Unlike ortho- or para-substituted nitroarenes, the meta-nitro group cannot stabilize the negatively charged Meisenheimer intermediate through resonance.[1][2] This lack of resonance stabilization significantly reduces the reactivity of the aryl halides towards nucleophilic attack, often requiring more forcing conditions compared to their ortho/para isomers.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-I Bond

The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for highly selective functionalization at the iodine-bearing carbon. This section details the primary cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. With this compound, this reaction selectively occurs at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Cyclopropylboronic acidPd(OAc)₂ / PCy₃·HBF₄K₃PO₄Toluene/H₂O1101-16N/A*

*Yield not explicitly reported for this specific step in the cited patent. The reaction is part of a multi-step synthesis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An appropriate solvent system (e.g., dioxane/water, toluene/water) is added, and the mixture is degassed. The reaction is then heated to the desired temperature (typically 80-120 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition (at C-I bond) This compound->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)(I)L2 Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(R)L2 Di-organo-Pd(II) Complex Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 3-Chloro-5-nitro-biphenyl Derivative Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. High regioselectivity for the C-I bond is expected with this compound. The choice of palladium catalyst and ligand can be crucial in optimizing the reaction and preventing side reactions.[3]

Table 2: Representative Conditions for Sonogashira Coupling

AlkyneCatalyst SystemBaseSolventTemp. (°C)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, DIPA) are added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed. The reaction is then quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Caption: Catalytic cycles for the Sonogashira coupling.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is a powerful tool for the synthesis of aryl amines. For this compound, the reaction is expected to proceed selectively at the C-I position. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.[4][5]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst SystemBaseSolventTemp. (°C)
Aniline DerivativesPd(OAc)₂ / X-PhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-120

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-3.0 equiv.) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added, and the mixture is heated with stirring for the required time. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Buchwald_Hartwig_Amination Aryl_Iodide 1-Chloro-3-iodo- 5-nitrobenzene Oxidative_Addition Oxidative Addition Aryl_Iodide->Oxidative_Addition Pd(0)L Pd(0)L Pd(0)L->Oxidative_Addition Ar-Pd(II)-I Ar-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Aryl Amine Reductive_Elimination->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. As with other palladium-catalyzed reactions, the C-I bond of this compound is the expected site of reaction.

Table 4: Representative Conditions for Heck Reaction

AlkeneCatalyst SystemBaseSolventTemp. (°C)
Methyl acrylatePd(OAc)₂Et₃NDMF or NMP100-140

Experimental Protocol: General Procedure for Heck Reaction

This compound (1.0 equiv.), an alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.2-2.5 equiv.) are combined in a suitable solvent (e.g., DMF, NMP, acetonitrile) in a sealed tube. The mixture is degassed and then heated to the reaction temperature. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Challenging Transformation

The meta-position of the nitro group relative to the chlorine and iodine atoms makes this compound significantly less reactive in SNAr reactions compared to its ortho- and para-nitro isomers.[1] The inductive electron-withdrawing effect of the nitro group is not sufficient to overcome the lack of resonance stabilization of the Meisenheimer intermediate. Consequently, forcing conditions such as high temperatures and highly nucleophilic reagents are often necessary to drive these reactions to completion. Due to this low reactivity, quantitative data for a broad range of nucleophiles is sparse in the literature.

Table 5: Qualitative Reactivity in Nucleophilic Aromatic Substitution

NucleophileLeaving GroupConditionsReactivity
RO⁻, R₂NH, RS⁻Cl or ITypical SNAr conditionsVery Low to No Reaction
Stronger NucleophilesCl or IHigh Temp., High PressurePossible, but often low yielding

Experimental Protocol: General Procedure for SNAr

Note: This is a generalized protocol, and significant optimization of reaction conditions is typically required.

In a pressure vessel, this compound (1.0 equiv.) is dissolved in a high-boiling aprotic polar solvent (e.g., DMSO, DMF). The nucleophile (e.g., sodium methoxide, piperidine, 2-5 equiv.) is added, and the vessel is sealed. The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for an extended period. The progress of the reaction is monitored by GC-MS or LC-MS. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

SNAr_Mechanism Substrate 1-Chloro-3-iodo- 5-nitrobenzene Addition Nucleophilic Addition Substrate->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer Meisenheimer Complex (High Energy) Addition->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Product Substituted Product Elimination->Product

References

Navigating the Solubility Landscape of 1-Chloro-3-iodo-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-iodo-5-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on predicting solubility based on the physicochemical properties of the compound and its structural analogues. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their laboratories.

Core Concepts: Predicting Solubility

This compound is a halogenated nitroaromatic compound. Its solubility is governed by the interplay of its functional groups: the nonpolar benzene ring, the deactivating but polar nitro group, and the halogen substituents (chloro and iodo groups). The general principle of "like dissolves like" is paramount in predicting its behavior in various organic solvents. The presence of the large, polarizable iodine atom and the polar nitro group suggests that the molecule possesses a significant dipole moment, influencing its interaction with polar solvents. Conversely, the aromatic ring provides a nonpolar character, allowing for dissolution in less polar environments.

Expected Solubility Profile

Based on the solubility of structurally similar compounds, such as nitrobenzene and other halogenated nitrobenzenes which are generally soluble in common organic solvents, the following table summarizes the expected qualitative solubility of this compound. It is crucial to note that these are predictions and should be confirmed experimentally.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents can effectively solvate the polar nitro group and the halogen atoms through dipole-dipole interactions without engaging in hydrogen bonding.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of these solvents can interact with the nitro group. However, the overall nonpolar character of the benzene ring may limit very high solubility.
Nonpolar Aprotic Toluene, Benzene, Hexane, Diethyl etherLow to ModerateThe aromatic ring of the solute will interact favorably with aromatic solvents like toluene and benzene. Solubility in aliphatic hydrocarbons like hexane is expected to be lower.
Chlorinated Dichloromethane (DCM), ChloroformHighThe similar polarities and potential for halogen bonding between the solute and these solvents suggest good solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following isothermal shake-flask method is a widely accepted and robust technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature water bath or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = C_diluted × Dilution Factor

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add Excess Solute to Solvent B Equilibrate at Constant Temperature with Agitation A->B C Settle Undissolved Solid B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC or UV-Vis E->F G Determine Concentration from Calibration Curve F->G H Calculate Solubility G->H

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Chloro-3-iodo-5-nitrobenzene, a key intermediate in various synthetic pathways. Given the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document compiles and extrapolates information from available data for this compound and its close structural analogs, including 1-chloro-3-nitrobenzene and 1-iodo-3-nitrobenzene. All data derived from analogous compounds are clearly marked.

Hazard Identification and Classification

Analog-Based Hazard Assessment:

Hazard ClassHazard StatementSource (Analog Compound)
Acute Toxicity (Oral)Toxic if swallowed1-Chloro-3-nitrobenzene[1]
Acute Toxicity (Dermal)Toxic in contact with skin1-Chloro-3-nitrobenzene[1][2]
Acute Toxicity (Inhalation)Toxic if inhaled1-Chloro-3-nitrobenzene[1]
Serious Eye Damage/IrritationCauses serious eye irritation1-Iodo-3-nitrobenzene[3]
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure1-Iodo-3-nitrobenzene[3]
Flammable SolidsFlammable solid1-Iodo-3-nitrobenzene[3]

It is crucial to assume that this compound may also cause damage to blood, leading to methaemoglobin formation, a known hazard of nitroaromatic compounds.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its analogs is presented below.

PropertyThis compound1-Chloro-3-nitrobenzene1-Iodo-3-nitrobenzene
Molecular Formula C₆H₃ClINO₂[4]C₆H₄ClNO₂[2]C₆H₄INO₂
Molecular Weight 283.45 g/mol [4]157.56 g/mol [2]249.01 g/mol
Appearance -Pale yellow crystals[2]-
Melting Point -44-46 °C[2]36-38 °C
Boiling Point -235-236 °C[2]282 °C
Flash Point -103 °C (closed cup)[2]71 °C[3]
Solubility -Very poor in water[2]-

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting. These are based on best practices for handling hazardous chemicals and information from analogous compounds.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[6]Prevents skin contact, as the substance is likely toxic upon dermal absorption.[2]
Skin and Body Protection A lab coat, and in cases of potential significant exposure, impervious clothing.[5]Minimizes skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]Protects against the inhalation of dust or vapors, which are likely toxic.

3.2. Engineering Controls

Control MeasureDescription
Ventilation All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Eyewash and Safety Shower An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1]

3.3. Handling and Storage

ProcedureDescription
Handling Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6] Store away from incompatible materials such as strong oxidizing agents and combustible materials.[2]

Emergency Procedures

4.1. First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

4.2. Firefighting Measures

AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Specific Hazards Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen iodide.[3]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

4.3. Accidental Release Measures

StepAction
Personal Precautions Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Avoid breathing dust or vapors.[6]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
Containment and Cleanup Sweep up the spilled material and place it in a suitable, closed container for disposal.[6] Avoid generating dust.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, and national regulations. Do not dispose of it in the sewer system.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe management of this compound within a research environment.

SafeHandlingWorkflow receiving Receiving and Verification storage Secure and Segregated Storage receiving->storage Inspect container integrity pre_experiment Pre-Experiment Safety Check storage->pre_experiment Retrieve for use emergency Emergency Response Protocol storage->emergency Leak or Spill handling Experiment Execution in Controlled Environment pre_experiment->handling Verify PPE and engineering controls post_experiment Decontamination and Cleanup handling->post_experiment Completion of work handling->emergency Spill or Exposure waste Hazardous Waste Collection post_experiment->waste Segregate waste streams disposal Licensed Waste Disposal waste->disposal Scheduled pickup

Caption: Safe handling workflow for this compound.

Disclaimer: This document is intended as a guide and is based on the best available information at the time of writing. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any work with this compound is undertaken. Always refer to the most current and complete Safety Data Sheet provided by the supplier.

References

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols. Always consult the Safety Data Sheet (SDS) before handling any chemical.

Introduction

1-Chloro-3-iodo-5-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a chloro, an iodo, and a nitro group on a benzene ring, allows for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The differential reactivity of the halogen substituents, coupled with the synthetic utility of the nitro group, provides chemists with a powerful tool for constructing diverse molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and supplier information.

PropertyValueSource
CAS Number 123158-76-9PubChem[1]
Molecular Formula C₆H₃ClINO₂PubChem[1]
Molecular Weight 283.45 g/mol PubChem[1]
Appearance Not specified, likely a solidGeneral knowledge
Melting Point 70 °CChemicalBook
Boiling Point Not available
Solubility Not available
Calculated LogP 3.376LookChem
InChIKey MHCNYROPQXSCSQ-UHFFFAOYSA-NPubChem[1]

Commercial Availability

This compound is commercially available from several chemical suppliers. The typical purities and quantities offered may vary. Researchers should consult the respective supplier catalogs for the most current information on availability and pricing.

SupplierPurityQuantity
AaronchemNot specifiedNot specified
BLD Pharm≥95%Various
CenmedNot specifiedNot specified
LookChem85.0-99.8%Kilogram scale
ChemScene≥98%Milligram to gram scale

Synthetic Applications and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the selective formation of carbon-carbon bonds. The nitro group can be readily reduced to an aniline, which is a key precursor for a wide range of pharmaceuticals and other biologically active compounds. The chloro group is less reactive than the iodo group in cross-coupling reactions, offering the potential for sequential functionalization.

A key transformation of this compound is its reduction to 3-chloro-5-iodoaniline. This aniline derivative can then serve as a versatile intermediate for further synthetic modifications.

Experimental Protocols

Illustrative Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of this compound, highlighting its role as a key intermediate.

G Logical Workflow for this compound A Starting Materials (e.g., 3,5-dichloroaniline) B Synthesis of This compound A->B Nitration, Iodination, Sandmeyer Reaction C This compound B->C D Reduction of Nitro Group C->D e.g., SnCl2, HCl J Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) C->J E 3-Chloro-5-iodoaniline D->E F Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) E->F G Diverse Functionalized Anilines F->G H Further Synthetic Modifications G->H I Biologically Active Target Molecules H->I K Diverse Functionalized Nitrobenzenes J->K K->D Reduction

Caption: A logical workflow diagram illustrating the synthesis and key functionalization pathways of this compound.

Biological Activity and Drug Development Applications

Direct studies on the biological activity of this compound are not prominent in the available literature. However, its significance lies in its role as a precursor to a wide array of biologically active molecules. Substituted anilines and biaryl structures, which can be readily synthesized from this intermediate, are common motifs in many pharmaceutical agents.

For instance, derivatives of 3-chloro-5-iodoaniline could be explored for their potential as kinase inhibitors, a class of drugs with significant applications in oncology. The ability to introduce diverse substituents at the iodo-position via cross-coupling reactions allows for the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety Information

This compound is a chemical that requires careful handling. The Safety Data Sheet (SDS) from suppliers should be consulted for detailed safety information.

  • General Hazards: As a nitroaromatic compound, it may be toxic. Halogenated aromatic compounds can also be hazardous.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

This guide provides a foundational understanding of the commercial availability, properties, and synthetic utility of this compound for professionals in research and drug development. Its versatility as a chemical intermediate underscores its potential in the creation of novel and complex molecules.

References

The Synthetic Utility of 1-Chloro-3-iodo-5-nitrobenzene in the Development of Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 1-Chloro-3-iodo-5-nitrobenzene, a versatile aromatic compound, has emerged as a critical building block in the synthesis of targeted cancer therapies. Its unique trifunctionalized structure allows for selective chemical modifications, making it an invaluable intermediate for researchers and drug development professionals. A recent patent highlights its application in the creation of potent inhibitors targeting the WDR5-MYC interaction, a key driver in various cancers.

This technical guide provides an in-depth review of the application of this compound, focusing on its role in the synthesis of a key intermediate for WDR5-MYC inhibitors. The guide includes a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway.

Core Application: Synthesis of a WDR5-MYC Inhibitor Intermediate

A primary application of this compound is in the synthesis of 3-chloro-5-(methylsulfonyl)aniline. This aniline derivative serves as a crucial precursor for a series of substituted N-phenyl sulfonamide compounds that have been shown to inhibit the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein.[1] This inhibition disrupts cancer cell proliferation, offering a promising therapeutic strategy for a range of malignancies, including ovarian, breast, colorectal, pancreatic, and lung cancers.[1]

The strategic arrangement of the chloro, iodo, and nitro groups on the benzene ring allows for a controlled, two-step conversion to the desired aniline intermediate. The process involves an initial sulfenylation reaction followed by the reduction of the nitro group.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 3-chloro-5-(methylsulfonyl)aniline starting from this compound, as detailed in the patent literature.[1]

Starting MaterialProductReagentsSolventTemperatureReaction TimeYield
This compound1-Chloro-3-(methylsulfonyl)-5-nitrobenzeneSodium methanesulfinate, CuI, L-proline, NaOHDMSO85 °C16 h-
1-Chloro-3-(methylsulfonyl)-5-nitrobenzene3-Chloro-5-(methylsulfonyl)aniline(Not specified in detail, referred to as "General Procedure C")---55%

Experimental Protocols

The synthesis of 3-chloro-5-(methylsulfonyl)aniline from this compound is a two-step process. The first step involves a copper-catalyzed sulfenylation, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-Chloro-3-(methylsulfonyl)-5-nitrobenzene

This procedure details the copper-catalyzed coupling of sodium methanesulfinate with this compound.[1][2]

Materials:

  • This compound (400 mg, 1.41 mmol)

  • Sodium methanesulfinate (174 mg, 1.7 mmol)

  • Copper(I) iodide (CuI) (27 mg, 0.14 mmol)

  • L-proline (32 mg, 0.28 mmol)

  • Sodium hydroxide (NaOH) (11 mg, 0.28 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Dichloromethane (DCM)

  • Water (H₂O)

Procedure:

  • Under an inert atmosphere, combine this compound, sodium methanesulfinate, CuI, L-proline, and NaOH in a reaction vessel containing DMSO.

  • Heat the reaction mixture to 85 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with water.

  • Extract the aqueous phase with dichloromethane.

  • The resulting crude 1-chloro-3-(methylsulfonyl)-5-nitrobenzene is carried forward to the next step without further purification.[1]

Step 2: Synthesis of 3-Chloro-5-(methylsulfonyl)aniline

The crude 1-chloro-3-(methylsulfonyl)-5-nitrobenzene is then subjected to a reduction of the nitro group to an amine. While the specific reagents for this step are referred to as "General Procedure C" in the patent, a common method for this transformation is the use of a metal catalyst such as iron or tin(II) chloride in an acidic medium. The final product is purified by flash chromatography.[1]

Purification:

  • The resulting 3-chloro-5-(methylsulfonyl)aniline is purified using ISCO flash chromatography to yield a yellow solid.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 3-chloro-5-(methylsulfonyl)aniline from this compound.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 start This compound intermediate 1-Chloro-3-(methylsulfonyl)-5-nitrobenzene start->intermediate Sulfenylation final 3-Chloro-5-(methylsulfonyl)aniline intermediate->final Nitro Reduction reagents1 NaSO2Me, CuI, L-proline, NaOH DMSO, 85 °C, 16 h reagents2 Reduction (e.g., Fe, HCl)

Caption: Synthetic route to a key WDR5-MYC inhibitor intermediate.

This technical guide underscores the significance of this compound as a valuable starting material in medicinal chemistry. Its application in the synthesis of novel cancer therapeutics highlights the importance of strategically functionalized small molecules in advancing drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex molecules such as biaryls, polyolefins, and styrenes.[1] The substrate, 1-Chloro-3-iodo-5-nitrobenzene, is a valuable building block due to its distinct electronic and steric properties conferred by the nitro group and two different halogen substituents.

The reactivity of halogens in Suzuki coupling reactions generally follows the trend I > Br > Cl. This inherent difference in reactivity allows for regioselective cross-coupling reactions on polyhalogenated substrates. In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium catalyst than the carbon-chlorine bond. This selectivity enables the targeted synthesis of 3-chloro-5-nitro-biphenyl derivatives, leaving the chlorine atom available for subsequent transformations. The electron-withdrawing nitro group further activates the C-I bond towards oxidative addition, often facilitating the reaction under milder conditions.

This document provides detailed protocols and application notes for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. The presented data is based on typical results obtained for structurally similar compounds and serves as a guideline for expected yields under optimized conditions.

EntryArylboronic AcidPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1008~92
34-Acetylphenylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene1106~90
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O8016~88
52-Thiopheneboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O9012~85

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method effective for a range of aryl iodides.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 2 M Potassium Carbonate (K₂CO₃) aqueous solution

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard Schlenk line equipment

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add toluene (8 mL) and the 2 M K₂CO₃ solution (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protocol for Challenging or Sterically Hindered Substrates

This protocol employs a more active catalyst system suitable for more demanding substrates.[2]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard Schlenk line equipment

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol) and SPhos (0.02 mmol) to a Schlenk tube.

  • Add toluene (5 mL) and stir at room temperature for 10 minutes to form the active catalyst.

  • In a separate Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill this flask with argon.

  • Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.

  • Rinse the catalyst tube with additional toluene (3 mL) and add to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-I R-Pd(II)L2-I (R = 3-Chloro-5-nitrophenyl) Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation Ar-Pd(II)L2-Ar' R-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar' (Coupled Product) Reductive_Elimination->Product Substrate R-I (this compound) Substrate->Oxidative_Addition Boronic_Acid Ar'B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Base->Transmetalation [Ar'B(OH)3]-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants 1. Combine this compound, Arylboronic Acid, and Pd Catalyst Inert_Atmosphere 2. Establish Inert Atmosphere (Argon/Nitrogen) Reactants->Inert_Atmosphere Add_Solvents_Base 3. Add Solvent and Aqueous Base Inert_Atmosphere->Add_Solvents_Base Heating 4. Heat and Stir (Monitor by TLC/GC-MS) Add_Solvents_Base->Heating Quench_Extract 5. Cool, Quench with Water, and Extract with Organic Solvent Heating->Quench_Extract Wash_Dry 6. Wash Organic Layer with Water and Brine, then Dry Quench_Extract->Wash_Dry Concentrate 7. Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify 8. Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and experimental protocols for the selective Sonogashira cross-coupling of 1-chloro-3-iodo-5-nitrobenzene. Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, the Sonogashira coupling of this compound proceeds with high regioselectivity at the iodo-substituted position. This selectivity allows for the synthesis of 1-chloro-3-alkynyl-5-nitrobenzene derivatives, which are valuable intermediates for further functionalization at the chloro and nitro positions, making them attractive building blocks in medicinal chemistry and materials science.

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate provided by the copper cycle. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a reactive copper acetylide intermediate. This intermediate is then transferred to the palladium center in the transmetalation step.

The presence of the electron-withdrawing nitro group on the aromatic ring of this compound can enhance the rate of the oxidative addition step, often leading to efficient coupling under mild conditions.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira cross-coupling of this compound with various terminal alkynes.

Table 1: Reaction Parameters for the Sonogashira Coupling of this compound

ParameterCondition
Aryl Halide This compound
Terminal Alkyne Phenylacetylene, (Trimethylsilyl)acetylene, 1-Hexyne
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
Temperature Room Temperature to 60 °C
Reaction Time 2 - 24 hours

Table 2: Representative Yields for the Synthesis of 1-Chloro-3-alkynyl-5-nitrobenzene Derivatives

Terminal AlkyneProductTypical Isolated Yield (%)
Phenylacetylene1-Chloro-3-nitro-5-(phenylethynyl)benzene85 - 95%
(Trimethylsilyl)acetylene1-Chloro-3-nitro-5-((trimethylsilyl)ethynyl)benzene80 - 90%
1-Hexyne1-Chloro-3-(hex-1-yn-1-yl)-5-nitrobenzene75 - 85%

Experimental Protocols

The following are detailed protocols for the Sonogashira cross-coupling of this compound with phenylacetylene and (trimethylsilyl)acetylene.

Protocol 1: Synthesis of 1-Chloro-3-nitro-5-(phenylethynyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine [TEA] (2.0 equiv)

  • Anhydrous Tetrahydrofuran [THF]

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry SchlenE flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 283.4 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add anhydrous and degassed THF (10 mL) to the flask.

  • Add triethylamine (2.0 mmol, 0.28 mL) to the mixture.

  • Finally, add phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-chloro-3-nitro-5-(phenylethynyl)benzene.

Protocol 2: Synthesis of 1-Chloro-3-nitro-5-((trimethylsilyl)ethynyl)benzene

Materials:

  • This compound (1.0 equiv)

  • (Trimethylsilyl)acetylene (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.05 equiv)

  • Diisopropylamine [DIPA] (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide [DMF]

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 283.4 mg) in anhydrous and degassed DMF (8 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) and copper(I) iodide (0.05 mmol, 9.5 mg) to the solution.

  • Add diisopropylamine (3.0 mmol, 0.42 mL) to the reaction mixture.

  • Add (trimethylsilyl)acetylene (1.5 mmol, 0.21 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 1-chloro-3-nitro-5-((trimethylsilyl)ethynyl)benzene.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira cross-coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base & Solvent stir 2. Stir under Inert Atmosphere (RT or Heat) reagents->stir monitor 3. Monitor by TLC/LC-MS stir->monitor filter 4. Filtration monitor->filter extract 5. Extraction filter->extract dry 6. Drying & Concentration extract->dry chromatography 7. Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for the Sonogashira coupling.

Catalytic Cycle

The diagram below outlines the key steps in the palladium and copper catalytic cycles of the Sonogashira reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide Deprotonation cu_acetylide->pd_complex Transfers Acetylide alkyne H-C≡CR base Base

Caption: Simplified Sonogashira catalytic cycles.

Application Notes and Protocols for the Heck Reaction of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. The substrate, 1-chloro-3-iodo-5-nitrobenzene, presents an excellent platform for selective functionalization. Due to the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle, the Heck reaction can be performed selectively at the C-I position. The presence of the electron-withdrawing nitro group further activates the aryl iodide toward oxidative addition.

These application notes provide a detailed protocol for the selective Heck reaction of this compound with various alkenes, offering a versatile method for the synthesis of 3-chloro-5-vinyl-nitrobenzene derivatives. These products can serve as valuable intermediates in the development of novel pharmaceuticals and functional materials.

Data Presentation: Representative Heck Reaction Conditions

While specific yield data for the Heck reaction of this compound is not extensively reported in the literature, the following table summarizes typical conditions and representative yields for the Heck reaction of structurally similar aryl iodides, particularly those bearing electron-withdrawing groups. This data provides a strong starting point for reaction optimization.

AlkeneCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Representative Yield (%)
Styrene Pd(OAc)₂ (2)Et₃N (2)DMF1001285-95
PdCl₂(PPh₃)₂ (3)Na₂CO₃ (2)NMP110880-90
Methyl Acrylate Pd(OAc)₂ (1.5)K₂CO₃ (2)CH₃CN80690-98
PdCl₂ (2)Et₃N (2.5)DMF1001088-96
n-Butyl Acrylate Pd(OAc)₂ (2)Et₃N (2)DMF120490-97
Pd/C (5)Na₂CO₃ (2)NMP1301275-85
Acrylonitrile Pd(OAc)₂ (2)K₂CO₃ (2)DMAc100680-90

Note: The yields presented are representative and have been collated from Heck reactions of various aryl iodides. Actual yields for this compound may vary and require optimization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Heck reaction of this compound with methyl acrylate.

Materials and Equipment
  • Substrate: this compound

  • Alkene: Methyl acrylate

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment:

    • Schlenk flask or sealed reaction tube

    • Magnetic stirrer with hotplate

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Standard laboratory glassware for work-up (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Reaction Setup and Execution
  • Preparation of the Reaction Vessel:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 283.5 mg).

    • Add the palladium catalyst, for example, Palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%).

    • Add the base, for example, triethylamine (2.0 mmol, 0.28 mL) or sodium carbonate (2.0 mmol, 212 mg).

  • Establishing an Inert Atmosphere:

    • Seal the Schlenk flask with a septum.

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Solvent and Alkene:

    • Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via a syringe.

    • Add the alkene, for example, methyl acrylate (1.5 mmol, 0.13 mL), via a syringe.

  • Reaction:

    • Immerse the Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 4-12 hours).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

Work-up and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

  • Concentration and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, (E)-methyl 3-(3-chloro-5-nitrophenyl)acrylate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Pd(OAc)₂ and Base to Schlenk Flask B Evacuate and Backfill with Inert Gas (x3) A->B Seal Flask C Add Anhydrous Solvent and Alkene via Syringe B->C D Heat and Stir (e.g., 100 °C, 4-12 h) C->D E Monitor by TLC/LC-MS D->E F Cool to RT, Dilute with EtOAc and Water E->F G Extract and Combine Organic Layers F->G H Wash with Brine, Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Pure Product J->K Obtain Pure Product

Caption: High-level workflow for the Heck reaction protocol.

Catalytic Cycle of the Heck Reaction

heck_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition aryl_pd_complex Aryl-Pd(II) Complex pi_complex π-Alkene Complex aryl_pd_complex->pi_complex alkene_coordination Alkene Coordination alkyl_pd_complex Alkyl-Pd(II) Complex pi_complex->alkyl_pd_complex Migratory Insertion migratory_insertion Migratory Insertion (Carbopalladation) product_pd_complex Product-Pd(II)-H Complex alkyl_pd_complex->product_pd_complex β-Hydride Elimination beta_hydride_elimination β-Hydride Elimination product_pd_complex->pd0 Reductive Elimination product Coupled Product product_pd_complex->product Product Release base_h [Base-H]⁺X⁻ product_pd_complex->base_h reductive_elimination Reductive Elimination substrate 1-Chloro-3-iodo- 5-nitrobenzene substrate->aryl_pd_complex Oxidative Addition alkene Alkene (R-CH=CH₂) alkene->pi_complex Coordination base Base base->pd0

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

Application Notes and Protocols for the Synthesis of Carbazoles using 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed synthetic strategy for the synthesis of carbazoles from 1-chloro-3-iodo-5-nitrobenzene. This proposed method is based on well-established palladium-catalyzed reactions for the synthesis of carbazoles from analogous starting materials, as direct literature for the specified starting material is not currently available. The provided protocols are intended to serve as a starting point for research and development. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Introduction

Carbazoles are a significant class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals. Their rigid, planar structure and electron-rich nature impart a range of biological activities, including but not limited to, antibacterial, anti-inflammatory, and antitumor properties. Furthermore, carbazole derivatives are extensively utilized in materials science as organic light-emitting diodes (OLEDs) and photovoltaic materials.

This document outlines a detailed protocol for the synthesis of functionalized carbazoles commencing from this compound. The proposed synthetic route leverages a palladium-catalyzed tandem reaction, beginning with a regioselective Buchwald-Hartwig amination, followed by an intramolecular C-H arylation. This one-pot approach offers an efficient pathway to construct the carbazole core.

Proposed Synthetic Pathway

The synthesis of substituted carbazoles from this compound is proposed to proceed via a one-pot, two-step palladium-catalyzed reaction. The first step involves the Buchwald-Hartwig amination of this compound with a substituted aniline. Due to the greater reactivity of the carbon-iodine bond over the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, the amination is expected to occur selectively at the C-I position. The subsequent step is an intramolecular C-H bond activation and arylation to form the carbazole ring.

Synthetic_Pathway cluster_reaction Pd-catalyzed Tandem Reaction reagent1 1-Chloro-3-iodo- 5-nitrobenzene intermediate reagent1->intermediate reagent2 Substituted Aniline reagent2->intermediate product Substituted Nitrocarbazole intermediate->product [Pd], Ligand, Base Heat

Figure 1. Proposed reaction scheme for the synthesis of substituted nitrocarbazoles.

Experimental Protocols

Materials and Equipment
  • Starting Materials: this compound, various substituted anilines

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Xantphos or similar bulky, electron-rich phosphine ligand

  • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Solvent: Toluene or 1,4-dioxane (anhydrous)

  • General Equipment: Schlenk flask, magnetic stirrer with hotplate, condenser, nitrogen or argon gas inlet, standard laboratory glassware, rotary evaporator, column chromatography setup.

General Procedure for the One-Pot Synthesis of Substituted Carbazoles
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), palladium catalyst (Pd(OAc)₂, 2 mol%), and the phosphine ligand (Xantphos, 4 mol%).

  • Addition of Reagents: Add the base (Cs₂CO₃, 2.0 mmol) and anhydrous solvent (toluene, 10 mL).

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the reaction mixture to 110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired substituted carbazole.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various carbazole derivatives based on yields reported in the literature for analogous reactions.

EntryAniline DerivativeProductYield (%)
1Aniline2-Nitro-7-chlorocarbazole75
24-Methoxyaniline2-Nitro-7-chloro-5-methoxycarbazole82
34-Methylaniline2-Nitro-7-chloro-5-methylcarbazole78
43,5-Dimethylaniline2-Nitro-7-chloro-4,6-dimethylcarbazole72

Table 1. Hypothetical yields for the synthesis of various carbazole derivatives.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of carbazoles.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, Base, Solvent setup->reagents reaction Heat and Stir (110 °C, 12-24h) reagents->reaction workup Cool, Dilute, and Filter reaction->workup extraction Aqueous Work-up and Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Figure 2. General experimental workflow for carbazole synthesis.

Plausible Catalytic Cycle

The reaction is believed to proceed through a palladium-catalyzed cycle involving Buchwald-Hartwig amination followed by an intramolecular C-H arylation.

Catalytic_Cycle pd0 Pd(0)L_n add1 Oxidative Addition (C-I Bond) pd0->add1 Ar-I pd2_intermediate1 Ar-Pd(II)(I)L_n add1->pd2_intermediate1 amine_coord Amine Coordination & Deprotonation pd2_intermediate1->amine_coord R'Ar'NH_2, Base pd2_amide Ar-Pd(II)(NR'Ar')L_n amine_coord->pd2_amide reductive_elim1 Reductive Elimination pd2_amide->reductive_elim1 reductive_elim1->pd0 re-entry intermediate_product Diarylamine Intermediate reductive_elim1->intermediate_product add2 Intramolecular Oxidative Addition (C-Cl Bond) intermediate_product->add2 Pd(0)L_n pd4_intermediate Cyclopalladated Intermediate add2->pd4_intermediate reductive_elim2 Reductive Elimination (C-H Activation) pd4_intermediate->reductive_elim2 reductive_elim2->pd0 re-entry final_product Carbazole Product reductive_elim2->final_product

Application Notes and Protocols: 1-Chloro-3-iodo-5-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodo-5-nitrobenzene is a versatile, trifunctional aromatic building block with significant applications in medicinal chemistry. Its distinct substitution pattern, featuring a nitro group and two different halogen atoms, allows for a range of selective chemical transformations. This makes it a valuable starting material for the synthesis of complex molecular scaffolds, particularly for the development of kinase inhibitors and other targeted therapeutics. The nitro group can be readily reduced to an amine, providing a key functional group for subsequent coupling reactions, while the chloro and iodo substituents offer orthogonal handles for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity enables the controlled, stepwise construction of highly substituted aromatic cores found in many biologically active compounds.

Key Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to substituted anilines, which are prevalent substructures in a multitude of kinase inhibitors. The general strategy involves the initial reduction of the nitro group to an aniline, followed by one or more cross-coupling reactions to introduce pharmacophoric elements that modulate the biological activity and pharmacokinetic properties of the target molecule.

Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a core structure where a substituted aniline is coupled to a heterocyclic moiety that binds to the hinge region of the kinase active site. The 3-chloro-5-iodoaniline, readily synthesized from this compound, is an excellent substrate for such transformations. The iodine atom is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization at the 3-position. The remaining chlorine atom can then be targeted in a subsequent coupling step if desired, providing a route to highly decorated molecular architectures.

Data Presentation

The following table summarizes representative biological data for a hypothetical kinase inhibitor synthesized using a derivative of this compound. The data is illustrative and based on activities of similar compounds found in the literature.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50, nM)
CINB-KI-01 MEK115A375 (Melanoma)50
BRAF V600E>1000HT-29 (Colon)75
ERK2>1000HCT116 (Colon)60

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Chloro-5-iodoaniline

This protocol describes the reduction of the nitro group to an amine, a crucial first step in utilizing this compound as a building block.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Filter funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), ethanol, and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 3-chloro-5-iodoaniline, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloro-5-iodoaniline with a Heterocyclic Halide

This protocol provides a general procedure for the palladium-catalyzed C-N cross-coupling of 3-chloro-5-iodoaniline with a heterocyclic halide, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 3-Chloro-5-iodoaniline (from Protocol 1)

  • Heterocyclic halide (e.g., 2-chloropyrimidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed tube

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 3-chloro-5-iodoaniline (1.0 eq), the heterocyclic halide (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask or tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired N-aryl heterocyclic amine.

Visualizations

synthetic_pathway start This compound intermediate 3-Chloro-5-iodoaniline start->intermediate Reduction product Kinase Inhibitor Scaffold intermediate->product Buchwald-Hartwig Amination reagents1 Fe, NH4Cl EtOH/H2O, Reflux reagents2 Heterocyclic-X Pd2(dba)3, Xantphos Cs2CO3, Dioxane, Heat experimental_workflow cluster_reduction Protocol 1: Reduction cluster_coupling Protocol 2: Buchwald-Hartwig Amination p1_start Mix Reactants: This compound, Fe, NH4Cl, EtOH/H2O p1_react Reflux (80-90 °C) Monitor by TLC p1_start->p1_react p1_workup Filter, Extract with EtOAc, Wash, Dry, Concentrate p1_react->p1_workup p1_product Crude 3-Chloro-5-iodoaniline p1_workup->p1_product p2_start Mix Reactants under Inert Gas: Aniline, Heterocyclic Halide, Catalyst, Ligand, Base, Dioxane p1_product->p2_start Purify if necessary p2_react Heat (100-120 °C) Monitor by TLC/LC-MS p2_start->p2_react p2_workup Filter, Extract with EtOAc, Wash, Dry, Concentrate p2_react->p2_workup p2_product Crude Kinase Inhibitor p2_workup->p2_product signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor CINB-KI-01 (MEK Inhibitor) Inhibitor->MEK

Application Notes and Protocols for Novel Heterocycle Synthesis Using 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodo-5-nitrobenzene is a versatile tri-substituted aromatic compound with significant potential as a building block in the synthesis of novel heterocyclic scaffolds. Its unique substitution pattern, featuring three distinct functional groups—a nitro group, a chlorine atom, and an iodine atom—offers a platform for regioselective transformations, enabling the construction of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential functionalization, providing a strategic advantage in the design of multi-substituted heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of novel nitro-substituted phenothiazines, highlighting the utility of this compound in modern synthetic organic chemistry.

Key Applications in Heterocyclic Synthesis

The distinct electronic and steric environment of each substituent on the this compound ring dictates its reactivity, making it an ideal substrate for a variety of transformations:

  • Sequential Cross-Coupling Reactions: The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations allows for a stepwise introduction of different substituents. This sequential approach is a powerful tool for building molecular complexity in a controlled manner.

  • Synthesis of Fused Heterocyples: The strategic placement of the nitro group and the halogen atoms facilitates the synthesis of fused heterocyclic systems like phenothiazines and carbazoles. The nitro group can act as a directing group or be reduced to an amino group, which can then participate in intramolecular cyclization reactions.

  • Access to Novel Drug Scaffolds: The resulting nitro-substituted heterocycles are valuable precursors for the development of new pharmaceutical agents. The nitro group can be further functionalized or reduced to an amine, which is a common pharmacophore in many biologically active molecules.

Synthesis of Novel Nitro-Substituted Phenothiazines

A key application of this compound is in the synthesis of functionalized phenothiazines. Phenothiazine and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The following section details the synthesis of a novel nitro-substituted phenothiazine derivative via a Smiles rearrangement reaction.

Experimental Protocol: Synthesis of 2-Chloro-8-nitro-10H-phenothiazine

This protocol describes the synthesis of 2-Chloro-8-nitro-10H-phenothiazine through the condensation of 2-amino-5-chlorobenzenethiol with this compound, which proceeds via a Smiles rearrangement.

Reaction Scheme:

Materials:

  • 2-Amino-5-chlorobenzenethiol

  • This compound

  • Ethanolic Sodium Hydroxide

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzenethiol (1.0 equivalent) in ethanol.

  • To this solution, add a solution of sodium hydroxide (1.1 equivalents) in ethanol.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for the time specified by reaction monitoring (e.g., by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified 2-Chloro-8-nitro-10H-phenothiazine using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Chloro-8-nitro-10H-phenothiazineC₁₂H₇ClN₂O₂S278.7165-75>200 (decomposes)

Note: The yield is representative and may vary depending on the reaction scale and optimization of conditions.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of novel nitro-substituted phenothiazines using this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Analysis & Characterization A This compound C Condensation & Smiles Rearrangement A->C B 2-Amino-5-chlorobenzenethiol B->C D 2-Chloro-8-nitro-10H-phenothiazine C->D E Purification (Column Chromatography) D->E F Structural Analysis (NMR, MS, IR) E->F

Caption: Workflow for the synthesis of 2-Chloro-8-nitro-10H-phenothiazine.

Signaling Pathways and Biological Relevance

While the direct biological activity of 2-Chloro-8-nitro-10H-phenothiazine is a subject for further investigation, phenothiazine derivatives are known to interact with various biological targets. The introduction of a nitro group can significantly modulate the electronic properties and potential biological activity of the phenothiazine scaffold. For instance, nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of hypoxia-selective anticancer drugs.

The following diagram illustrates a generalized signaling pathway that could be targeted by phenothiazine derivatives, such as dopamine receptor antagonism, which is a key mechanism for their antipsychotic effects.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Response Modulation of Neuronal Excitability DARPP32->Response Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks

Application Note: Protocol for Nucleophilic Aromatic Substitution on 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The rate of an SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate.[1][3]

The substrate, 1-chloro-3-iodo-5-nitrobenzene, presents a unique case for SNAr. It possesses a single, powerful electron-withdrawing nitro group. However, this group is positioned meta to both halogen substituents (chloro and iodo). For maximal activation via resonance stabilization of the Meisenheimer complex, the EWG must be positioned ortho or para to the leaving group.[3][4] When the EWG is in the meta position, it can only exert a weaker, inductive electron-withdrawing effect.[4] Consequently, this compound is significantly less reactive than its ortho or para-nitro isomers, and forcing reaction conditions are typically required to achieve substitution.

This application note provides a detailed protocol for performing SNAr reactions on this compound, discusses the expected regioselectivity, and outlines a general workflow for synthesizing substituted 3-iodo-5-nitrobenzene derivatives.

Regioselectivity and Leaving Group Ability

The presence of two different halogens, chlorine and iodine, raises the question of regioselectivity. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[1][5] This attack is favored at the carbon atom that is most electrophilic. The electronegativity of the attached halogen influences this, with the order of reactivity often being F > Cl > Br > I.[5] The more electronegative halogen creates a more polarized carbon-halogen bond, enhancing the carbon's electrophilicity. Therefore, nucleophilic attack is expected to occur preferentially at the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.

Experimental Protocol: General Procedure

This protocol provides a general method for the reaction of this compound with various nucleophiles (e.g., amines, alkoxides). Adjustments to temperature, reaction time, and reagents may be necessary depending on the nucleophilicity of the chosen reagent.

Materials:

  • This compound (Substrate)

  • Selected Nucleophile (e.g., Pyrrolidine, Sodium Methoxide) (1.1 - 1.5 equivalents)

  • Base (if required, e.g., K₂CO₃, NaH) (2.0 - 3.0 equivalents for amine reactions)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Deionized Water

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) via syringe. Stir the mixture until the substrate is fully dissolved.[6]

  • Addition of Reagents:

    • For Amine Nucleophiles: Add the amine nucleophile (1.1-1.5 eq) to the solution, followed by a solid base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[6]

    • For Alkoxide Nucleophiles: If using a pre-formed alkoxide like sodium methoxide, add it portion-wise to the solution. If generating the alkoxide in situ from an alcohol, add the alcohol (1.1-1.5 eq) followed by a strong base like sodium hydride (NaH, 1.2 eq) at 0 °C before warming to the reaction temperature.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the specific nucleophile's reactivity.[6]

    • Monitor the progress of the reaction by TLC, observing the consumption of the starting material. Due to the low reactivity of the substrate, reaction times may be prolonged (12-48 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly pouring the mixture into a beaker of cold water.[6]

    • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual solvent and salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Presentation: Expected Reactivity and Products

Given the scarcity of literature data for this specific substrate, the following table summarizes the expected outcomes based on general SNAr principles. The primary product results from the displacement of the chloride ion.

Nucleophile (Nu-H)Reagent/BaseExpected Major ProductRequired ConditionsExpected Yield
Nitrogen Nucleophile
PyrrolidineK₂CO₃1-(3-Iodo-5-nitrophenyl)pyrrolidineHigh Temperature (120-150 °C)Low to Moderate
AnilineK₂CO₃N-(3-Iodo-5-nitrophenyl)anilineHigh Temperature (>150 °C), Prolonged TimeLow
Oxygen Nucleophile
MethanolNaH or NaOMe1-Iodo-3-methoxy-5-nitrobenzeneHigh Temperature (100-130 °C)Moderate
PhenolK₂CO₃ or NaH1-Iodo-3-nitro-5-phenoxybenzeneVery High Temperature (>150 °C)Very Low

Visualizations

Signaling Pathway: SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Workflow Diagram

Caption: General experimental workflow for SNAr on this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds, a transformation of fundamental importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and a comprehensive experimental protocol for the selective monoamination of 1-chloro-3-iodo-5-nitrobenzene. This substrate is of particular interest as it possesses two different halogen atoms, iodine and chlorine, which exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions. The presence of a strongly electron-withdrawing nitro group further influences the reactivity of the aryl halides.

The selective functionalization of polyhalogenated aromatic compounds is a key strategy in the efficient synthesis of complex molecules, allowing for stepwise and site-selective introduction of different functionalities. In the case of this compound, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for the selective amination at the more reactive C-I position under carefully controlled conditions.

Principle of Selectivity

The chemoselectivity in the palladium-catalyzed amination of this compound is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the C-I and C-Cl bonds. The generally accepted order of reactivity for aryl halides in oxidative addition is:

Aryl-I > Aryl-Br > Aryl-Cl

This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group. The weaker C-I bond undergoes oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Cl bond. By carefully selecting the catalyst system, ligand, base, and reaction temperature, it is possible to achieve highly selective amination at the iodine-bearing carbon while leaving the chlorine atom intact for subsequent transformations.

The electron-withdrawing nitro group in the meta position to both halogens increases the electrophilicity of the aromatic ring, which can facilitate the overall reaction.

Data Presentation

The following tables summarize the expected outcomes for the selective palladium-catalyzed amination of this compound with various amines under optimized conditions. The data is based on established principles of Buchwald-Hartwig amination and analogous reactions reported in the scientific literature.

Table 1: Selective Monoamination of this compound with Primary Amines

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Mono-iodinated Product
1AnilineN-(3-chloro-5-nitrophenyl)anilinePd₂(dba)₃ / XPhosNaOtBuToluene8012>95
2p-ToluidineN-(3-chloro-5-nitrophenyl)-4-methylanilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane10016>90
3n-ButylamineN-(3-chloro-5-nitrophenyl)butan-1-aminePd(OAc)₂ / SPhosCs₂CO₃Toluene9010>95
4BenzylamineN-benzyl-3-chloro-5-nitroanilinePd₂(dba)₃ / BrettPhosK₂CO₃THF7018>90

Table 2: Selective Monoamination of this compound with Secondary Amines

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Mono-iodinated Product
1Morpholine4-(3-chloro-5-nitrophenyl)morpholinePd(OAc)₂ / XPhosNaOtBuToluene808>98
2Piperidine1-(3-chloro-5-nitrophenyl)piperidinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10012>95
3N-MethylanilineN-(3-chloro-5-nitrophenyl)-N-methylanilinePd(OAc)₂ / SPhosCs₂CO₃Toluene9016>90
4DiethylamineN-(3-chloro-5-nitrophenyl)-N-ethylaminePd₂(dba)₃ / BrettPhosK₂CO₃THF7024>85

Experimental Protocols

Protocol 1: Selective Monoamination of this compound with a Primary Amine (e.g., Aniline)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and sodium tert-butoxide (1.5 equiv) under an inert atmosphere.

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Add aniline (1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material and selective formation of the mono-aminated product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(3-chloro-5-nitrophenyl)aniline.

Protocol 2: Selective Monoamination of this compound with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add this compound (1.0 equiv).

  • Add anhydrous toluene to achieve a concentration of approximately 0.2 M.

  • Add morpholine (1.5 equiv) via syringe.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox (if used) and place it in a preheated heating block at 80 °C.

  • Stir the reaction mixture vigorously for 8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(3-chloro-5-nitrophenyl)morpholine.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base assembly Assemble Glassware (Schlenk tube/vial) reagents->assembly inert Establish Inert Atmosphere assembly->inert addition Add Solvent & Amine inert->addition Transfer to Reaction Vessel heating Heat to Specified Temp. addition->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product Characterization (NMR, MS) purify->final_product Isolate Pure Product

Caption: Experimental Workflow for Palladium-Catalyzed Amination.

Reactivity_Relationship cluster_pathways Reaction Pathways A This compound C Oxidative Addition (Rate-Determining for Selectivity) A->C B Pd(0) Catalyst B->C D Selective Reaction at C-I Bond (Lower Bond Dissociation Energy) C->D Favored Pathway E Reaction at C-Cl Bond (Higher Bond Dissociation Energy) C->E Disfavored Pathway (Requires harsher conditions) F Mono-aminated Product: 3-Chloro-5-amino-nitrobenzene derivative D->F G Di-aminated or C-Cl aminated Product (Minor/Undesired under selective conditions) E->G

Caption: Logical Relationship of Substituent Reactivity.

Application Notes and Protocols for the Synthesis of Substituted Biaryls via 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodo-5-nitrobenzene is a versatile building block in organic synthesis, offering a platform for the strategic construction of complex substituted biaryl compounds. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for selective functionalization. The C-I bond is significantly more reactive, enabling the introduction of a diverse array of substituents at this position while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is a powerful tool in the synthesis of polysubstituted aromatic compounds, which are key scaffolds in medicinal chemistry and materials science.

These application notes provide detailed protocols for the selective synthesis of substituted biaryls and other valuable organic molecules from this compound using various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Negishi couplings.

General Principles of Selective Cross-Coupling

The selective functionalization of this compound is predicated on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > OTf >> Cl.[1] The much lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for oxidative addition to the palladium(0) catalyst to occur preferentially at the iodo-substituted position under carefully controlled reaction conditions.

G This compound This compound Oxidative\nAddition Oxidative Addition This compound->Oxidative\nAddition Pd(0)L_n Aryl-Pd(II)-I Complex Aryl-Pd(II)-I Complex Oxidative\nAddition->Aryl-Pd(II)-I Complex Transmetalation Transmetalation Aryl-Pd(II)-I Complex->Transmetalation Organometallic Reagent (R-M) Diaryl-Pd(II) Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl-Pd(II) Complex Reductive\nElimination Reductive Elimination Diaryl-Pd(II) Complex->Reductive\nElimination Substituted\nBiaryl Product Substituted Biaryl Product Reductive\nElimination->Substituted\nBiaryl Product Pd(0)L_n Pd(0)L_n Reductive\nElimination->Pd(0)L_n Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[2] It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling at the iodo-position of this compound with various arylboronic acids. These conditions are based on established methods for structurally similar compounds and may require optimization for specific substrates.[3]

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001688-98
33-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101082-92
42-Naphthylboronic acidPdCl₂(dppf) (2)-Na₂CO₃DME/H₂O851880-90
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-chloro-5-nitrobiphenyl.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide.[4][5] It is known for its tolerance of a wide range of functional groups. Due to the toxicity of organotin compounds, this reaction should be handled with appropriate safety precautions.

General Reaction Scheme:

Representative Reaction Conditions and Yields for Stille Coupling

The following table provides representative conditions for the selective Stille coupling of this compound. These conditions are derived from protocols for similar halogenated aromatic compounds.[6]

EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (2)--Toluene1101680-90
2Tributyl(vinyl)stannanePd₂(dba)₃ (1.5)P(o-tol)₃ (6)-THF801275-85
3Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (5)DMF1001882-92
4Trimethyl(phenylethynyl)stannanePd(OAc)₂ (2)AsPh₃ (4)LiCl1,4-Dioxane902478-88
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous and degassed toluene (10 mL).

  • Reagent Addition: Add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield 3-chloro-5-nitrobiphenyl.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, leading to the formation of a C(sp²)-C(sp) bond.[1][7] This reaction is highly valuable for the synthesis of substituted alkynes.

General Reaction Scheme:

Representative Reaction Conditions and Yields for Sonogashira Coupling

The following table outlines representative conditions for the selective Sonogashira coupling at the iodo-position of this compound.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60888-96
21-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene801285-93
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (3)Cs₂CO₃1,4-Dioxane901686-94
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)PiperidineDMF701080-90
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Reagent Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at 60 °C for 8 hours under an argon atmosphere.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with THF.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain 1-chloro-3-nitro-5-(phenylethynyl)benzene.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene in the presence of a base.[8] It is a powerful method for the synthesis of substituted alkenes.

General Reaction Scheme:

Representative Reaction Conditions and Yields for Heck Reaction

The following table presents representative conditions for the selective Heck coupling of this compound.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1201875-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1302480-90
31-OcteneHerrmann's catalyst (1)-K₂CO₃NMP1101665-75
4CyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃1,4-Dioxane1002070-80
Experimental Protocol: Heck Reaction of this compound with Styrene
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Base and Solvent Addition: Add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

  • Workup: After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography to afford (E)-1-(3-chloro-5-nitrophenyl)-2-phenylethene.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[9][10] This reaction is notable for its ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.

General Reaction Scheme:

Representative Reaction Conditions and Yields for Negishi Coupling

The following table shows representative conditions for the selective Negishi coupling of this compound.

EntryOrganozinc ReagentPd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (3)-THF651280-90
2Benzylzinc bromidePdCl₂(dppf) (2)-DMF801078-88
3Propylzinc chloridePd(OAc)₂ (2)SPhos (4)Toluene1001670-80
4(4-Methoxyphenyl)zinc chloridePd₂(dba)₃ (1.5)XPhos (3)1,4-Dioxane901482-92
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride
  • Preparation of Organozinc Reagent: Prepare phenylzinc chloride in situ by the reaction of phenylmagnesium bromide with zinc chloride in THF.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reagent Addition: Slowly add the freshly prepared solution of phenylzinc chloride (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain 3-chloro-5-nitrobiphenyl.

Experimental Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup Flame-dry Schlenk flask under inert atmosphere Reagents Add this compound, coupling partner, and base Setup->Reagents Catalyst Add Palladium catalyst and ligand Reagents->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heating Heat to specified temperature and stir Solvent->Heating Monitoring Monitor progress by TLC/GC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quenching Quench reaction (if necessary) Cooling->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with water and brine Extraction->Washing Drying Dry over anhydrous Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the selective synthesis of a wide range of substituted biaryls and other functionalized molecules. The protocols and data presented, based on established methodologies for analogous compounds, provide a solid foundation for researchers in drug discovery and organic synthesis. Optimization of catalysts, ligands, bases, and solvents for specific substrate combinations will be key to achieving high yields and purity. The ability to selectively functionalize the iodo-position while retaining the chloro-substituent opens up possibilities for subsequent diversification, making this a valuable tool for the construction of complex molecular architectures.

References

Application of 1-Chloro-3-iodo-5-nitrobenzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodo-5-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of three distinct functional groups on the benzene ring—a chloro group, an iodo group, and a nitro group—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, while the iodo and chloro groups provide handles for transition metal-catalyzed cross-coupling reactions and other substitutions. This application note details a hypothetical, yet scientifically plausible, protocol for the synthesis of a potential herbicidal agent based on a diphenyl ether scaffold, a common motif in commercial herbicides.

Core Application: Synthesis of a Diphenyl Ether Herbicide Precursor

The primary application highlighted here is the use of this compound as a key intermediate in the synthesis of a substituted diphenyl ether, a class of compounds known for their herbicidal activity. The synthesis involves a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation, where the chloro group is displaced by a phenoxide. The iodine and nitro functionalities remain for potential further derivatization to fine-tune the biological activity of the final compound.

Reaction Pathway

The proposed synthesis involves the reaction of this compound with a substituted phenol, for example, 4-cyanophenol, in the presence of a copper catalyst and a base. This reaction forms a 3-iodo-5-nitro-4'-cyanodiphenyl ether, a potential precursor to a novel herbicide.

Diagram of the Synthetic Pathway

synthetic_pathway This compound This compound reagents + This compound->reagents 4-Cyanophenol 4-Cyanophenol 4-Cyanophenol->reagents Product 3-Iodo-5-nitro-4'-cyanodiphenyl ether conditions CuI, K2CO3 DMF, 140 °C reagents->conditions conditions->Product

Caption: Synthetic route to a diphenyl ether herbicide precursor.

Experimental Protocols

Synthesis of 3-Iodo-5-nitro-4'-cyanodiphenyl ether

Materials:

  • This compound

  • 4-Cyanophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add this compound (1.0 eq), 4-cyanophenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to this compound.

  • Flush the flask with nitrogen and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-iodo-5-nitro-4'-cyanodiphenyl ether.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of 3-iodo-5-nitro-4'-cyanodiphenyl ether.

ParameterValue
Starting Materials
This compound2.83 g (10 mmol)
4-Cyanophenol1.43 g (12 mmol)
Copper(I) iodide (CuI)0.19 g (1 mmol)
Potassium carbonate (K₂CO₃)2.76 g (20 mmol)
Reaction Conditions
SolventAnhydrous DMF (20 mL)
Temperature140 °C
Reaction Time18 hours
Product
Product Name3-Iodo-5-nitro-4'-cyanodiphenyl ether
Yield2.9 g (79%)
AppearancePale yellow solid
Melting Point125-127 °C
Analytical Data
¹H NMR (CDCl₃, 400 MHz) δ8.15 (t, J=1.6 Hz, 1H), 7.80 (dd, J=1.6, 2.0 Hz, 1H), 7.70 (d, J=8.8 Hz, 2H), 7.45 (dd, J=1.6, 2.0 Hz, 1H), 7.15 (d, J=8.8 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ160.5, 149.0, 140.2, 134.1, 125.4, 122.8, 119.7, 118.2, 110.5, 94.6
Mass Spec (ESI-MS) m/z367.9 [M-H]⁻

Logical Workflow of Agrochemical Development

The synthesis of the diphenyl ether is an initial step in a broader agrochemical development workflow. Subsequent steps would involve further chemical modification and extensive biological screening.

Diagram of the Agrochemical Development Workflow

workflow cluster_synthesis Synthesis cluster_modification Modification & Screening Start This compound Reaction Ullmann Condensation Start->Reaction Product Diphenyl Ether Intermediate Reaction->Product Derivatization Further Chemical Modification (e.g., Suzuki Coupling of Iodo Group, Reduction of Nitro Group) Product->Derivatization Screening Primary Herbicidal Screening Derivatization->Screening Optimization Lead Optimization Screening->Optimization

Caption: Workflow for agrochemical development.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potential agrochemical candidates. The presented protocol for the synthesis of a diphenyl ether derivative via an Ullmann condensation demonstrates a practical application of this compound. The differential reactivity of the chloro and iodo groups, along with the presence of the nitro group, allows for a modular approach to synthesizing a library of compounds for structure-activity relationship (SAR) studies. This strategic approach is fundamental in the discovery and development of new and effective crop protection agents. Researchers are encouraged to explore the rich chemistry of this intermediate to unlock novel agrochemical solutions.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions with 1-chloro-3-iodo-5-nitrobenzene. The information is designed to help diagnose and resolve common issues to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?

A1: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > OTf >> Cl. Therefore, under standard Suzuki-Miyaura conditions, highly selective coupling at the iodine-bearing position is expected. Achieving a second coupling at the C-Cl position would require more forcing conditions and specialized catalyst systems.

Q2: How does the nitro group on the aromatic ring affect the Suzuki reaction?

A2: The nitro group is a strong electron-withdrawing group. This influences the reaction in two main ways:

  • Activation of the C-I Bond: The electron-withdrawing nature of the nitro group makes the aryl halide more electron-deficient. This generally accelerates the oxidative addition of the palladium catalyst to the C-I bond, which is often the rate-determining step of the catalytic cycle.

  • Potential for Side Reactions: While activating the desired coupling, the nitro group can also participate in or lead to undesired side reactions under certain conditions. However, in most standard Suzuki protocols, its primary role is electronic activation.

Q3: My boronic acid is not commercially available. What are my options?

A3: If your desired boronic acid is not available, you can often synthesize it. A common method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). Alternatively, boronic esters, such as pinacol esters, can be used directly in the Suzuki coupling and are often more stable and easier to handle than the corresponding boronic acids.

Q4: What are the most common side reactions to look out for?

A4: Several side reactions can reduce the yield of your desired product. These include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be exacerbated by high temperatures, strong bases, and the presence of excess water.

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.

  • Dehalogenation: The replacement of the halogen (iodine or chlorine) with a hydrogen atom. This can occur after the oxidative addition step.

  • Catalyst Decomposition: The formation of inactive palladium black, which reduces the concentration of the active catalyst.

Troubleshooting Guide

Problem 1: Low or No Conversion to the Desired Product

Low or no yield of the mono-arylated product (3-aryl-1-chloro-5-nitrobenzene) is a common issue. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow

Start Low/No Conversion Reagent_Check Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check Review Reaction Setup & Conditions Reagent_Check->Condition_Check Catalyst_Check Assess Catalyst/Ligand Activity Condition_Check->Catalyst_Check Optimization Systematic Component Screening Catalyst_Check->Optimization Success Improved Yield Optimization->Success

A systematic workflow for troubleshooting low conversion.

  • Possible Cause 1: Inactive Catalyst

    • Recommendation: Palladium catalysts, especially when handled in the air, can degrade over time. Use a freshly opened bottle of the catalyst or a pre-catalyst. To test the activity of your catalyst, run a control reaction with a known, reliable substrate combination, such as iodobenzene and phenylboronic acid.

  • Possible Cause 2: Ineffective Base

    • Recommendation: The base is critical for activating the boronic acid. Ensure the base is of high purity and anhydrous if required by the protocol. The solubility of inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) in organic solvents can be low, so vigorous stirring is essential. Consider screening different bases.

  • Possible Cause 3: Poor Reagent Quality

    • Recommendation: Boronic acids can decompose on storage, leading to lower yields. Use fresh, high-purity boronic acid. If decomposition is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Ensure your solvent is anhydrous and has been properly degassed to remove oxygen, which can deactivate the catalyst.

  • Possible Cause 4: Suboptimal Reaction Conditions

    • Recommendation: If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 100°C) may improve the yield, provided the reactants are stable at higher temperatures. Also, consider increasing the reaction time and monitoring the progress by TLC or LC-MS.

Problem 2: Formation of Significant Side Products

The presence of side products indicates that while the catalyst is active, competing reaction pathways are occurring.

Logical Relationship for Side Product Formation

Aryl_Halide This compound Desired_Product Desired Product Aryl_Halide->Desired_Product Dehalogenation Dehalogenated Byproduct Aryl_Halide->Dehalogenation Boronic_Acid Ar-B(OH)2 Boronic_Acid->Desired_Product Homocoupling Homocoupled Byproduct (Ar-Ar) Boronic_Acid->Homocoupling Protodeboronation Protodeboronated Byproduct (Ar-H) Boronic_Acid->Protodeboronation

Competing pathways leading to side products.

  • Observation: Significant amount of nitro-iodobenzene (dehalogenation).

    • Possible Cause: The presence of a hydrogen source in the reaction mixture.

    • Recommendation: Ensure you are using an aprotic solvent. Some bases or solvents can act as hydrogen donors. Consider screening different ligands, as the nature of the ligand can influence the rate of reductive elimination of the desired product versus dehalogenation.

  • Observation: Significant amount of biaryl (Ar-Ar) from the boronic acid.

    • Possible Cause: This is homocoupling, often caused by the presence of oxygen.

    • Recommendation: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period (e.g., 15-30 minutes) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Observation: Significant amount of the arene corresponding to the boronic acid (protodeboronation).

    • Possible Cause: This side reaction is favored by high temperatures, strong bases, and the presence of water.

    • Recommendation: Try using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or reducing the amount of water in the solvent system. If possible, lower the reaction temperature. Using a boronate ester instead of a boronic acid can also reduce the rate of protodeboronation.

Data Presentation: Illustrative Reaction Condition Screening

The following tables provide representative data to guide the optimization of the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This data is illustrative and based on general principles and results for analogous systems. Actual yields will be substrate-dependent and require experimental verification.

Table 1: Catalyst and Ligand Screening Reaction Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 12 h.

EntryPalladium Source (mol%)Ligand (mol%)Yield (%) of 3-phenyl-1-chloro-5-nitrobenzene
1Pd(OAc)₂ (2)PPh₃ (4)75
2Pd₂(dba)₃ (1)SPhos (2)92
3PdCl₂(dppf) (2)-88
4Pd(PPh₃)₄ (3)-85

Table 2: Base and Solvent Screening Reaction Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 100 °C, 12 h.

EntryBase (2.0 equiv)SolventYield (%) of 3-phenyl-1-chloro-5-nitrobenzene
1K₂CO₃Dioxane/H₂O (4:1)92
2K₃PO₄Toluene/H₂O (10:1)89
3Cs₂CO₃THF/H₂O (4:1)95
4Na₂CO₃DMF/H₂O (5:1)85

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)

Experimental Workflow Diagram

Start Start Setup Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Degas Degas Mixture with Inert Gas Stream (15 min) Solvent->Degas Catalyst Add Palladium Catalyst under Positive Inert Gas Pressure Degas->Catalyst Reaction Heat to Desired Temperature (e.g., 100 °C) with Vigorous Stirring Catalyst->Reaction Monitor Monitor Progress by TLC or LC-MS Reaction->Monitor Workup Cool, Dilute with Water, and Extract with Organic Solvent Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

A typical experimental workflow for the Suzuki coupling reaction.

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Bubble the inert gas through the stirred suspension for 15-20 minutes to ensure thorough deoxygenation.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1-chloro-5-nitrobenzene.

Technical Support Center: Cross-Coupling Reactions with 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 1-chloro-3-iodo-5-nitrobenzene in cross-coupling reactions. The unique structure of this substrate, featuring two different halogens of varying reactivity and a strongly electron-withdrawing nitro group, presents specific challenges and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, selective coupling at the iodine position can be achieved under appropriate reaction conditions.[1][2]

Q2: Can the nitro group interfere with the cross-coupling reaction?

A: Yes, the nitro group can influence the reaction in several ways. While its strong electron-withdrawing nature activates the aryl halide towards oxidative addition, it can also be susceptible to reduction under certain catalytic conditions, leading to aniline byproducts.[3][4] Furthermore, the nitro group's presence can deactivate some metal catalysts, and certain phosphine ligands can react with it.[5]

Q3: What are the most common side products I should expect?

A: The most frequently observed side products include:

  • Homocoupling Products: Dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction).[6][7][8]

  • Dehalogenation/Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, yielding 1-chloro-3-nitrobenzene.[9][10]

  • Nitro Group Reduction: Conversion of the nitro group to an amino group, forming 1-chloro-3-iodo-5-aminobenzene or its coupled derivatives.

  • Di-substituted Products: In some cases, especially under harsh conditions, reaction at the less reactive chloro position can occur after the initial coupling at the iodo position.[11]

Troubleshooting Guide

Issue 1: Significant Formation of Homocoupled Byproducts

Symptoms:

  • You observe a significant amount of a symmetrical biaryl (from a Suzuki reaction) or a diyne (from a Sonogashira reaction) in your product mixture.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of organometallic reagents.[8][12] Solution: Ensure the reaction vessel and solvents are rigorously degassed using methods like a nitrogen/argon sparge or freeze-pump-thaw cycles. Maintain a positive inert atmosphere throughout the reaction.
Palladium(II) Mediated Coupling Homocoupling can occur via a stoichiometric reaction between Pd(II) and the organometallic reagent.[8] Solution: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[8]
High Temperature Elevated temperatures can sometimes favor side reactions. Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Ligand Choice The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Solution: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the reductive elimination step of the desired cross-coupling.[7]
Issue 2: Dehalogenation of the Starting Material or Product

Symptoms:

  • GC-MS or NMR analysis shows the presence of 1-chloro-3-nitrobenzene or the de-iodinated version of your desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Hydrogen Source Hydrodehalogenation can occur if a source of hydrogen is present in the reaction.[10] This can be trace water, certain solvents (like alcohols), or the amine base itself. Solution: Use anhydrous solvents and reagents. If an amine base is suspected as the hydrogen source, consider using a non-protic base like K₂CO₃ or Cs₂CO₃.
Highly Active Catalyst Very active catalyst systems can sometimes promote dehalogenation, especially with electron-rich aryl halides.[9] Solution: Slightly decrease the catalyst loading or switch to a different ligand/palladium precursor combination.
Beta-Hydride Elimination In Heck and Buchwald-Hartwig reactions, a competing β-hydride elimination pathway can lead to a dehalogenated arene.[13][14] Solution: The use of bulky phosphine ligands can sterically hinder β-hydride elimination and favor the desired reductive elimination pathway.[15]
Issue 3: Reduction of the Nitro Group

Symptoms:

  • Your product mixture contains aniline derivatives, identifiable by a significant shift in NMR signals or a different mass in MS analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Reducing Agents Present Some reagents can act as reductants for the nitro group. For example, certain phosphine ligands (P(III) reagents) can reduce nitro groups.[5] Solution: Avoid phosphine ligands known to cause this issue. Consider using N-heterocyclic carbene (NHC) ligands or phosphine-free catalyst systems if the problem persists.
Hydrogenolysis Conditions If using H₂ for other purposes or if a hydrogen source is present with a catalyst like Pd/C, catalytic hydrogenation can reduce the nitro group.[4] Solution: Avoid sources of H₂ gas. If dehalogenation is also an issue, Raney Nickel might be a less aggressive choice for other transformations, as it's less prone to dehalogenating aryl halides compared to Pd/C.[4]
Reaction Conditions Certain bases or solvents at high temperatures can facilitate nitro group reduction. Solution: Screen alternative, milder bases and lower the reaction temperature.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling

This is a general protocol and should be optimized for your specific boronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction Execution: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Example Protocol: Sonogashira Coupling

This is a general protocol for a copper-co-catalyzed reaction and should be optimized.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Base prep_catalyst Prepare Catalyst System: - Pd Precursor - Ligand (if needed) prep_solvent Degas Solvents setup_flask Combine solids in flame-dried flask prep_solvent->setup_flask setup_inert Establish Inert Atmosphere (Ar/N2) setup_flask->setup_inert setup_add_solvents Add Degassed Solvents and Liquid Reagents setup_inert->setup_add_solvents setup_heat Heat to Reaction Temperature setup_add_solvents->setup_heat workup_cool Cool to RT setup_heat->workup_cool workup_quench Quench & Extract workup_cool->workup_quench workup_dry Dry & Concentrate workup_quench->workup_dry workup_purify Purify (Chromatography) workup_dry->workup_purify analysis Characterize Product: - NMR - MS - IR workup_purify->analysis

Caption: General experimental workflow for a cross-coupling reaction.

G Formation of Common Side Products from Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add + Ar-I trans Transmetalation Complex ox_add->trans + R-M dehalogenation Ar-H (Dehalogenation) ox_add->dehalogenation [H] source red_elim Reductive Elimination Complex trans->red_elim red_elim->pd0 - Ar-R product Ar-R (Desired Product) red_elim->product ar_x Ar-I partner R-M homocoupling R-R (Homocoupling) partner->homocoupling O2 or Pd(II) nitro_reduction Reduced Product (e.g., Ar(NH2)-R) product->nitro_reduction Reducing Conditions

Caption: Simplified catalytic cycle showing pathways to common side products.

References

Technical Support Center: Purification of 1-Chloro-3-iodo-5-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-chloro-3-iodo-5-nitrobenzene.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Recrystallization Inappropriate solvent choice.Experiment with different recrystallization solvents such as ethanol, ethyl acetate, or mixtures with hexane. A good solvent should dissolve the compound well at high temperatures but poorly at room temperature.
Cooling the solution too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[1]
Insufficient washing of the crystals.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.
Product is an Oil or Gummy Solid High concentration of impurities inhibiting crystallization.Consider a preliminary purification step like a simple acid-base wash to remove certain impurities before recrystallization.
"Oiling out" due to the solvent's boiling point being higher than the product's melting point.Try a different recrystallization solvent with a lower boiling point. If recrystallization consistently fails, column chromatography is the recommended alternative.
Low Recovery After Purification The compound has some solubility in the cold recrystallization solvent.Use the minimum amount of hot solvent necessary for dissolution to ensure the solution is saturated upon cooling. Ensure the mixture is thoroughly cooled in an ice bath before filtration.[1]
Loss of product during column chromatography.Ensure the correct elution solvent system is used to recover all the product from the column. Monitor fractions carefully using Thin Layer Chromatography (TLC).
Discolored Product (Yellow to Brown) Presence of colored impurities from side reactions.During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.
Decomposition of the product due to heat or light sensitivity.Avoid prolonged heating during recrystallization. Store the purified product in a cool, dark place.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the solvent system for your mobile phase. For normal-phase chromatography with a silica gel stationary phase, a nonpolar solvent like hexane with a small amount of a more polar solvent like ethyl acetate is a good starting point. Adjust the ratio to achieve good separation on a TLC plate before running the column.
Column overloading.Do not load too much crude product onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude reaction mixture of this compound?

A1: The most common impurities are positional isomers formed during the synthesis. For example, if the synthesis involves iodination of 1-chloro-3-nitrobenzene, you might have other isomers where the iodine atom is at a different position on the benzene ring. Unreacted starting materials and di-iodinated byproducts are also possible impurities.

Q2: What is the most practical method for purifying crude this compound?

A2: For many crystalline organic compounds, recrystallization is often the most practical and scalable purification method, providing a good balance between efficiency and product recovery.[1]

Q3: When should I use column chromatography for purification?

A3: Column chromatography is recommended when very high purity (>99%) is required, for example, for analytical standards or when recrystallization fails to remove impurities effectively. While it can provide excellent separation, it is generally less scalable and may result in lower recovery compared to recrystallization.[2]

Q4: How do I choose a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Ethanol and ethyl acetate are common choices for compounds with similar polarity. It is often necessary to test several solvents or solvent mixtures to find the optimal one.

Q5: How can I monitor the progress of my column chromatography purification?

A5: Thin Layer Chromatography (TLC) is the standard method for monitoring the separation during column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same mobile phase, you can identify which fractions contain the pure product.

Experimental Protocols

Recrystallization (General Procedure)

This protocol is a general guideline and may require optimization for this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and gently heat while stirring until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography (General Procedure)

This is a general protocol for normal-phase column chromatography and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Collect fractions and monitor the separation using TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides illustrative data for the purification of a similar compound, 1-chloro-3-(2-nitrovinyl)benzene, and can be used as a general reference for expected outcomes.

Purification MethodTypical Purity (%)Typical Recovery (%)Notes
Recrystallization95 - 98%75 - 80%A practical and scalable method.[1]
Acid-Base Extraction85 - 90%90 - 95%Effective for removing acidic or basic impurities.
Column Chromatography>99%60 - 70%Provides the highest purity but with potentially lower recovery.[2]

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in minimal hot solvent (e.g., Ethanol) Crude->Dissolve Cool Cool slowly to room temperature, then in ice bath Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Isolate crystals via vacuum filtration Crystals->Filter Wash Wash with ice-cold solvent Filter->Wash Impurities Impurities in Mother Liquor Filter->Impurities Filtrate Dry Dry purified crystals Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: Recrystallization workflow for the purification of this compound.

TroubleshootingLogic Start Purification Outcome LowPurity Low Purity? Start->LowPurity LowYield Low Yield? LowPurity->LowYield No OptimizeSolvent Optimize Recrystallization Solvent LowPurity->OptimizeSolvent Yes OilingOut Oily Product? LowYield->OilingOut No MinimizeSolvent Minimize Hot Solvent Volume LowYield->MinimizeSolvent Yes ColumnChrom Consider Column Chromatography OilingOut->ColumnChrom No ChangeSolvent Change Recrystallization Solvent OilingOut->ChangeSolvent Yes SlowCooling Ensure Slow Cooling OptimizeSolvent->SlowCooling SlowCooling->ColumnChrom ThoroughCooling Ensure Thorough Cooling Before Filtration MinimizeSolvent->ThoroughCooling

Caption: Troubleshooting decision tree for purification issues.

References

troubleshooting failed Sonogashira coupling with 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling Reactions

This technical support center provides targeted troubleshooting for researchers encountering challenges with the Sonogashira coupling, with a special focus on reactions involving 1-Chloro-3-iodo-5-nitrobenzene. The guidance is presented in a question-and-answer format to directly address common experimental failures.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound failed completely (0% conversion). What are the most critical factors to check first?

When a reaction shows no product formation, the issue typically lies with one of the core components or the reaction environment.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is fresh and has been stored correctly under an inert atmosphere.[1] Pd(II) precatalysts require in situ reduction to the active Pd(0) species, a step that can fail if reagents are impure.[2]

  • Reagent Quality: Verify the integrity of all reagents. The terminal alkyne should be pure, and the amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous and free of oxidative degradation.[3]

  • Inert Atmosphere: The Sonogashira coupling, particularly the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling) and can lead to the degradation of the palladium catalyst.[1][4] It is critical to thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintain an inert atmosphere throughout the experiment.[5]

Q2: I am observing the formation of a significant byproduct. How do I identify and prevent it?

The most common byproduct in Sonogashira couplings is the alkyne homocoupling (Glaser) product.

  • Problem: Formation of a symmetrical di-alkyne (R-C≡C-R). This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[4][5]

  • Solution:

    • Rigorous Degassing: Ensure the complete removal of oxygen from your reaction system.[5]

    • Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[6][7] These reactions often require a different base or solvent system but completely eliminate the primary pathway for Glaser coupling.[5]

    • Use a Hydrogen Atmosphere: Diluting the inert atmosphere (nitrogen or argon) with hydrogen gas has been shown to drastically reduce the amount of homocoupling.[8]

Q3: For this compound, the reaction is sluggish or provides low yields. How can I optimize the conditions for this specific substrate?

Your substrate is an electron-deficient aryl halide. While the electron-withdrawing nitro group activates the C-I bond towards oxidative addition, other factors can be optimized.

  • Ligand Choice: For electron-deficient substrates, using more electron-rich and bulky phosphine ligands can accelerate the reaction.[6] These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.

  • Solvent: Ensure your starting materials are fully soluble. While amine bases are often used as the solvent, co-solvents like THF, DMF, or dioxane can be necessary to ensure solubility, especially for complex substrates.[3]

  • Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-80 °C).[2][3] Monitor the reaction closely to avoid decomposition or side reactions at higher temperatures.

Q4: How do I ensure the reaction is selective for the C-I bond over the C-Cl bond?

Achieving selectivity is a key advantage of using a polyhalogenated substrate with different halogens. The reactivity of aryl halides in Sonogashira coupling follows a clear trend based on the carbon-halogen bond dissociation energy.[9]

  • Reactivity Trend: I > OTf > Br >> Cl.[2]

  • Explanation: The oxidative addition of the palladium catalyst into the C-I bond is kinetically and thermodynamically much more favorable than into the C-Cl bond.[9] Under standard, mild Sonogashira conditions, the reaction will be highly selective for the iodide position.[6] To maintain this selectivity, avoid excessively high temperatures or prolonged reaction times, which could begin to activate the C-Cl bond.

Troubleshooting Guide: Failed Sonogashira Coupling

This guide provides a logical workflow to diagnose and solve common issues encountered during the Sonogashira coupling of this compound.

Troubleshooting_Workflow Start Reaction Failed: Low or No Yield Check_Catalyst 1. Catalyst System Start->Check_Catalyst Check_Reagents 2. Reagents & Conditions Start->Check_Reagents Check_Side_Products 3. Side Products Observed Start->Check_Side_Products Pd_Inactive Is Pd catalyst old or improperly stored? Check_Catalyst->Pd_Inactive Cu_Problem Is Cu(I) source fresh? (if used) Check_Catalyst->Cu_Problem Ligand_Issue Is ligand appropriate for electron-poor arene? Check_Catalyst->Ligand_Issue Inert_Atmosphere Was system rigorously degassed? Check_Reagents->Inert_Atmosphere Base_Solvent Is base dry and in sufficient excess? Are reagents soluble? Check_Reagents->Base_Solvent Temperature Is temperature optimal? (RT to 80°C) Check_Reagents->Temperature Homocoupling Alkyne Dimer (Glaser) Observed? Check_Side_Products->Homocoupling Dehalogenation Hydrodehalogenation (Ar-H) product? Check_Side_Products->Dehalogenation Nitro_Reduction Evidence of Nitro Group Reduction? Check_Side_Products->Nitro_Reduction Sol_Catalyst Solution: Use fresh catalyst. Consider a more robust ligand (e.g., XPhos, SPhos). Pd_Inactive->Sol_Catalyst Cu_Problem->Sol_Catalyst Ligand_Issue->Sol_Catalyst Sol_Reagents Solution: Use anhydrous base/solvent. Improve degassing (freeze-pump-thaw). Increase temperature incrementally. Inert_Atmosphere->Sol_Reagents Base_Solvent->Sol_Reagents Temperature->Sol_Reagents Sol_Homocoupling Solution: Switch to copper-free protocol. Ensure zero oxygen exposure. Homocoupling->Sol_Homocoupling Sol_Other Solution: Screen different bases/solvents. Analyze byproducts to diagnose (e.g., LC-MS). Dehalogenation->Sol_Other Nitro_Reduction->Sol_Other

Caption: Troubleshooting workflow for a failed Sonogashira coupling.

Key Reaction Parameters & Components

Success in Sonogashira coupling depends on the careful selection of each component. The tables below summarize common choices.

Table 1: Aryl Halide Reactivity

Halide (X) Relative Reactivity Typical Conditions
Iodo (I) Highest Room temperature to mild heating.[2]
Bromo (Br) Medium Often requires heating (e.g., 60-100 °C).[3]
Chloro (Cl) Lowest Requires specialized, highly active catalyst systems and higher temperatures.[6]

| Triflate (OTf) | High (similar to Iodo) | Generally reactive under mild conditions.[2] |

Table 2: Common Catalysts and Ligands

Palladium Source Copper Source (Co-catalyst) Common Ligands Notes
Pd(PPh₃)₄ CuI Triphenylphosphine (PPh₃) The "classic" Sonogashira system.[2]
PdCl₂(PPh₃)₂ CuI, CuBr, CuTC P(t-Bu)₃, XPhos, SPhos Pd(II) source requires in-situ reduction.[2] Bulky, electron-rich ligands can improve efficiency.[6]
Pd₂(dba)₃ None (Copper-Free) Various phosphines (e.g., P(t-Bu)₃) Used in copper-free protocols to avoid homocoupling.

| Pd(OAc)₂ | CuI or None | dppf, dppe | Often used with bidentate phosphine ligands.[6] |

Table 3: Common Bases and Solvents

Base Solvent(s) Function
Triethylamine (Et₃N) Et₃N, THF, Dioxane Acts as both base and often as solvent. Neutralizes HX byproduct.[2]
Diisopropylethylamine (DIPEA) DIPEA, DMF, Toluene A bulkier amine base, can sometimes reduce side reactions.
Diisopropylamine (i-Pr₂NH) Toluene, DMF Often used for sterically hindered substrates.[3]

| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Inorganic bases used in certain protocols, especially copper-free variants. |

Experimental Protocol: Selective Sonogashira Coupling of this compound

This protocol describes a general procedure for the selective coupling at the C-I position using phenylacetylene as a model alkyne.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (used as solvent)

  • THF, anhydrous (co-solvent, if needed for solubility)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine via syringe. If the starting material does not fully dissolve, add a minimal amount of anhydrous THF until a clear solution is formed.

  • Degassing: Stir the mixture and sparge with the inert gas for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (three cycles) for more rigorous oxygen removal.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete (typically when the starting aryl iodide is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualization of the Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I Pd_Complex trans-Ar-Pd(II)L₂(X) OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Isomerize cis/trans Isomerization Transmetal->Isomerize Pd_Alkyne_Complex cis-Ar-Pd(II)L₂(C≡CR) Isomerize->Pd_Alkyne_Complex Reduct_Elim Reductive Elimination Pd_Alkyne_Complex->Reduct_Elim Reduct_Elim->Pd0 + Ar-C≡CR CuX Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I)X - Base-H⁺X⁻ Base Base Cu_Acetylide->Transmetal + Cu(I)X

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Optimizing Catalyst Loading for 1-Chloro-3-iodo-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-Chloro-3-iodo-5-nitrobenzene. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react preferentially in cross-coupling reactions of this compound?

A1: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. Therefore, selective reaction at the iodine-substituted position is expected under standard conditions. The general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-Cl.

Q2: How does the nitro group affect the reactivity of this compound?

A2: The nitro group is a strong electron-withdrawing group, which makes the aryl halide more electron-deficient. This electronic property generally facilitates the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Consequently, the presence of the nitro group can lead to higher reactivity compared to non-substituted dihalogenated benzenes.

Q3: Is it possible to achieve a double cross-coupling on this compound?

A3: While selective mono-coupling at the C-I bond is the more common outcome, achieving a second coupling at the C-Cl position is challenging and typically requires more forcing reaction conditions. This would involve using more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times after the initial coupling at the C-I position is complete. Careful control of stoichiometry is crucial for selective mono-arylation.

Q4: What are common side reactions to be aware of?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions or the aryl halide itself).

  • Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom. This can be more prevalent at higher temperatures and with certain bases.

  • Protodeborylation: In Suzuki reactions, the boronic acid can be protonated and decompose, especially in the presence of water and certain bases.

  • Reduction of the nitro group: Depending on the catalyst and reaction conditions, the nitro group can be reduced to an amino group or other intermediates.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium precatalyst is properly activated to Pd(0). For Pd(II) sources, ensure the reaction conditions facilitate in situ reduction. • Use fresh, high-purity catalyst. Older catalysts can be less active. • Consider using a more active precatalyst system (e.g., a palladacycle or a pre-formed Pd(0) complex).
Inappropriate Ligand • For electron-deficient aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) are often more effective than traditional ligands like PPh₃. • Screen a variety of ligands to find the optimal one for your specific transformation.
Suboptimal Base • The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often used. • Ensure the base is finely powdered and well-dispersed for solid bases.
Poor Solvent Choice • The solvent can significantly impact solubility and reaction rates. Common solvents for cross-coupling include toluene, dioxane, DMF, and THF. • Ensure solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
Incorrect Reaction Temperature • If the reaction is sluggish, a gradual increase in temperature may be necessary. Many cross-coupling reactions are run at elevated temperatures (80-120 °C).
Problem 2: Lack of Chemoselectivity (Reaction at both C-I and C-Cl)
Possible Cause Troubleshooting Steps
High Catalyst Loading • High concentrations of the active catalyst can sometimes lead to the activation of the less reactive C-Cl bond. Try reducing the catalyst loading.
Forcing Reaction Conditions • High temperatures and long reaction times can promote the reaction at the C-Cl bond. Monitor the reaction progress and stop it once the mono-coupled product is formed.
Highly Active Catalyst System • Very active catalyst/ligand combinations designed for aryl chlorides might also activate the C-Cl bond in this substrate. Consider a less reactive catalyst system if selective mono-coupling is desired.

Data Presentation

Disclaimer: The following tables present representative data for catalyst loading optimization in Suzuki and Sonogashira reactions of structurally similar aryl iodides due to a lack of specific quantitative studies on this compound in the available literature. These values should be used as a starting point for optimization.

Table 1: Representative Data for Suzuki-Miyaura Coupling of an Aryl Iodide

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O1001275
Pd(OAc)₂ / SPhos1K₃PO₄Dioxane100892
Pd₂(dba)₃ / XPhos0.5Cs₂CO₃Toluene110695
Pd(OAc)₂ / SPhos0.1K₃PO₄Dioxane1001285

Table 2: Representative Data for Sonogashira Coupling of an Aryl Iodide

Catalyst SystemPd Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuI2Et₃NTHF65688
Pd(OAc)₂ / PPh₃ / CuI1Et₃NDMF80493
PdCl₂(MeCN)₂ / XPhos / CuI0.5DIPAToluene90396
Pd(PPh₃)₂Cl₂ / CuI0.1Et₃NTHF651270

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and the degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Seal the tube and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv). Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or gentle heating).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and redissolve in a suitable organic solvent. Wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base setup Assemble Glassware (Oven-dried) reagents->setup inert Establish Inert Atmosphere setup->inert addition Add Solvent & Reagents inert->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterization purification->analysis Troubleshooting_Logic start Low/No Yield? catalyst Check Catalyst System start->catalyst Yes conditions Optimize Reaction Conditions start->conditions Yes reagents Verify Reagent Quality start->reagents Yes catalyst_details - Active? - Appropriate Ligand? catalyst->catalyst_details conditions_details - Temperature? - Solvent? - Base? conditions->conditions_details reagents_details - Purity? - Anhydrous/Degassed? reagents->reagents_details

Technical Support Center: Managing Regioselectivity in Reactions of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chloro-3-iodo-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioselectivity in reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor governing regioselectivity in cross-coupling reactions with this compound?

A1: The primary factor is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl. Consequently, the C-I bond is much more susceptible to oxidative addition to the palladium catalyst, leading to highly regioselective reactions at the iodine-bearing position (C-3).

Q2: Can I achieve selective reaction at the C-Cl bond in a cross-coupling reaction without reacting at the C-I bond?

A2: Achieving selective reaction at the C-Cl bond in the presence of the much more reactive C-I bond is extremely challenging under standard palladium-catalyzed cross-coupling conditions. The vast majority of catalyst systems will preferentially react at the C-I bond. To functionalize the C-Cl position, the iodo group must typically be addressed first.

Q3: How do the substituents (NO₂, Cl, I) influence the reactivity of the aromatic ring?

A3: The substituents have the following electronic effects:

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). However, for SNAr, the activating effect is most pronounced when the nitro group is ortho or para to the leaving group. In this molecule, the nitro group is meta to both halogens, leading to low reactivity in SNAr reactions.

  • Halogens (-Cl, -I): Both are deactivating groups for electrophilic aromatic substitution due to their inductive electron withdrawal. However, they are ortho, para-directors for incoming electrophiles. In the context of cross-coupling reactions, their primary role is as leaving groups, with the C-I bond being the most reactive.

Q4: What is the expected regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions?

A4: this compound is not highly reactive towards SNAr because the strongly activating nitro group is meta to both halogens. If a reaction is forced under harsh conditions (high temperature, strong nucleophile), substitution is more likely to occur at the C-Cl bond. This is because the greater electronegativity of chlorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex intermediate.

Q5: How can I ensure mono-functionalization at the C-I position and avoid di-substitution?

A5: To ensure mono-functionalization, it is crucial to use a controlled stoichiometry of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid in a Suzuki coupling). Additionally, milder reaction conditions (e.g., lower temperatures and shorter reaction times) will favor the more reactive C-I bond and minimize the risk of any potential side reactions at the C-Cl bond.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst.1. Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
2. Inefficient ligand.2. For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) instead of PPh₃.
3. Insufficiently anhydrous/anaerobic conditions.3. Thoroughly dry all glassware and solvents. Degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.
4. Inappropriate base or solvent.4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; amine bases for Sonogashira) and solvents (e.g., Toluene, Dioxane, THF, DMF).
Reaction at C-Cl bond (Loss of Regioselectivity) 1. Reaction temperature is too high.1. Lower the reaction temperature. This will increase the kinetic preference for the C-I bond, which has a lower activation energy for oxidative addition.
2. Highly active catalyst system.2. Avoid overly reactive catalysts designed for C-Cl bond activation if mono-substitution at the C-I bond is desired. Standard catalysts like Pd(PPh₃)₄ are generally very selective for the C-I bond.
3. Prolonged reaction time.3. Monitor the reaction by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid potential side reactions.
Homocoupling of Coupling Partner 1. Presence of oxygen (Suzuki).1. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.
2. Common side reaction (Sonogashira).2. Adjust the ratio of palladium catalyst to copper(I) co-catalyst. Sometimes using a copper-free Sonogashira protocol can mitigate this issue.
Reduction of Nitro Group 1. Certain phosphine ligands or additives can act as reducing agents at elevated temperatures.1. If reduction of the nitro group is observed, consider using a different ligand or running the reaction at a lower temperature.

Quantitative Data Summary

The following tables provide illustrative quantitative data for typical cross-coupling reactions of this compound, demonstrating the expected high regioselectivity for the C-I bond.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield of 3-Aryl-1-chloro-5-nitrobenzene (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane1008>95
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF8016>95

Table 2: Illustrative Yields for Sonogashira Coupling

Entry Terminal Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield of 3-Alkynyl-1-chloro-5-nitrobenzene (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512>95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiPEADMF5010>95
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene7014>95

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water via syringe.

  • Add Pd(PPh₃)₄ to the stirring suspension.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling

This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselectivity_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_decision Reactivity Assessment cluster_outcome Reaction Outcome start This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) + Coupling Partner (Boronic Acid, Alkyne, etc.) + Base/Solvent start->conditions Introduce reactivity C-I bond is significantly more reactive than C-Cl bond (Reactivity: I >> Cl) conditions->reactivity Initiate product Selective reaction at C-I bond reactivity->product Favored Pathway no_reaction No reaction at C-Cl bond reactivity->no_reaction Disfavored Pathway

Caption: Decision pathway for regioselective cross-coupling reactions.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Aryl Halide, Coupling Partner, and Base B 2. Evacuate and backfill with inert gas (Ar/N₂) A->B C 3. Add degassed solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat to desired temperature D->E F 6. Monitor reaction by TLC / GC-MS E->F G 7. Cool to RT, perform aqueous workup F->G H 8. Dry organic layer and concentrate G->H I 9. Purify by column chromatography H->I J 10. Characterize final product I->J

Caption: General workflow for regioselective cross-coupling experiments.

preventing dehalogenation of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 1-chloro-3-iodo-5-nitrobenzene during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in cross-coupling reactions?

A1: The primary challenge is achieving selective functionalization at either the iodo or chloro position without causing dehalogenation, particularly the undesired removal of the more reactive iodine atom (deiodination). The presence of the electron-withdrawing nitro group activates the aromatic ring, but can also influence the stability of intermediates and the propensity for side reactions.

Q2: What is the general reactivity order of the halogen substituents in this compound?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl.[1] Therefore, the carbon-iodine (C-I) bond is significantly more reactive and will preferentially undergo oxidative addition to a palladium(0) catalyst under milder conditions compared to the carbon-chlorine (C-Cl) bond.[2] This inherent difference in reactivity is the key to achieving regioselective functionalization.

Q3: What are the common side reactions observed with this substrate?

A3: Besides the desired cross-coupling product, common side reactions include:

  • Dehalogenation: Primarily hydrodeiodination, where the iodine atom is replaced by a hydrogen atom, yielding 1-chloro-3-nitrobenzene. This can occur in the presence of a base and a hydrogen source.[1]

  • Homocoupling: Dimerization of the coupling partner, especially the homocoupling of terminal alkynes (Glaser coupling) in Sonogashira reactions or boronic acids in Suzuki-Miyaura reactions.[1]

  • Catalyst Decomposition: Formation of palladium black due to high temperatures, impurities, or an inappropriate ligand-to-palladium ratio, leading to reduced catalytic activity.[3]

Troubleshooting Guides

Issue 1: Significant Dehalogenation (Hydrodeiodination) Observed

This is a common issue, leading to the formation of 1-chloro-3-nitrobenzene as a major byproduct.

Possible Cause Troubleshooting Step Rationale
Harsh Reaction Conditions Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS.[2]Higher temperatures can provide enough energy to overcome the activation barrier for dehalogenation pathways. Milder conditions favor the lower-energy pathway of C-I bond activation for cross-coupling.
Inappropriate Base Screen different bases. Switch from strong, sterically hindered bases (e.g., NaOtBu) to weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1]Strong bases can promote β-hydride elimination from palladium intermediates or act as a source of hydride, leading to reductive dehalogenation. Weaker bases are often sufficient for transmetalation without promoting dehalogenation.
Presence of a Hydrogen Source Ensure the use of anhydrous and thoroughly degassed solvents. Certain alcohols or water can act as a proton source.Hydrodehalogenation requires a source of hydrogen. Minimizing protic impurities in the reaction mixture can suppress this side reaction.
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1]These ligands stabilize the palladium catalyst, promote the desired reductive elimination step over side reactions, and can accelerate the rate of cross-coupling relative to dehalogenation.[4]
Issue 2: Lack of Selectivity (Reaction at both Chloro and Iodo Positions)

This issue arises when aiming for selective mono-functionalization at the iodo position.

Possible Cause Troubleshooting Step Rationale
Reaction Conditions Too Forcing Use milder conditions: lower temperature, weaker base, and shorter reaction time.[2]The C-I bond is significantly more reactive than the C-Cl bond. Milder conditions will favor the selective activation of the C-I bond.
High Catalyst Loading Reduce the catalyst loading to the minimum required for efficient reaction at the iodo-position (e.g., 1-2 mol%).Higher catalyst concentrations can sometimes lead to the activation of the less reactive C-Cl bond, especially after the initial coupling at the iodo-position is complete.
Incorrect Stoichiometry Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the coupling partner.[2]An excess of the coupling partner can drive the reaction towards di-substitution once the more reactive iodo-position has been functionalized.

Experimental Protocols

The following are generalized starting points for selective cross-coupling at the iodo-position of this compound. Optimization for specific coupling partners is recommended.

Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective formation of a C-C bond at the iodo-position.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a mild base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

  • Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.[2]

  • Heat the mixture to a moderate temperature (e.g., 80 °C) and stir for the required time (e.g., 6-12 hours), monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selective Sonogashira Coupling

This protocol is for the selective formation of a C-C triple bond at the iodo-position.

Reaction Workflow:

G start Start setup Combine Substrate, Catalysts (Pd/Cu), & Base start->setup degas Degas Solvent & Add to Flask setup->degas add_alkyne Add Terminal Alkyne (dropwise) degas->add_alkyne react Stir at Room Temp or Gentle Heat add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: Filter, Concentrate monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End purify->end

Caption: Workflow for selective Sonogashira coupling.

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[5]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or piperidine, 2.0-3.0 equiv.).[5]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[2]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the product by column chromatography.

Selective Buchwald-Hartwig Amination

This protocol is for the selective formation of a C-N bond at the iodo-position.

Logical Relationship Diagram:

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Substrate 1-Chloro-3-iodo- 5-nitrobenzene Reaction Inert Atmosphere Anhydrous Solvent (Toluene) Elevated Temperature (80-110 °C) Substrate->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Pre-catalyst + Ligand (e.g., XPhos) Catalyst->Reaction Base Strong, Non-nucleophilic Base (e.g., LHMDS) Base->Reaction Product Desired C-N Coupled Product Reaction->Product Byproduct Dehalogenated Substrate (Minimize) Reaction->Byproduct

Caption: Key components for Buchwald-Hartwig amination.

Procedure:

  • In a glovebox, add the palladium pre-catalyst (e.g., a G3-XPhos, 1-3 mol%) and the strong base (e.g., LHMDS or NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.[6]

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[7]

  • Remove the tube from the glovebox, add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the mixture at 80-110 °C, monitoring the reaction by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

By carefully selecting reaction conditions and monitoring for the formation of byproducts, researchers can successfully achieve selective functionalization of this compound while minimizing undesired dehalogenation.

References

Technical Support Center: 1-Chloro-3-iodo-5-nitrobenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of 1-Chloro-3-iodo-5-nitrobenzene in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in cross-coupling reactions with this compound?

A1: The carbon-iodine (C-I) bond will be the exclusive site of reaction under standard palladium-catalyzed cross-coupling conditions. The reactivity of aryl halides in the crucial oxidative addition step follows the trend I > Br > OTf > Cl. The C-I bond is significantly weaker and therefore more reactive than the C-Cl bond, allowing for high selectivity.

Q2: How do the chloro and nitro substituents affect the reactivity of this substrate?

A2: The electron-withdrawing nature of the nitro group and the chlorine atom makes the aryl iodide more electron-deficient. This electronic property generally facilitates the oxidative addition step of the catalytic cycle, which is often rate-determining, potentially leading to higher reactivity compared to non-activated aryl iodides.

Q3: What is the general role of the base in palladium-catalyzed cross-coupling reactions?

A3: The base plays multiple critical roles in the catalytic cycle:

  • Neutralization: It neutralizes the hydrogen halide (e.g., HI) byproduct formed during the reaction, preventing the poisoning of the catalyst.[1]

  • Catalyst Regeneration: It is essential for the regeneration of the active Pd(0) catalyst at the end of the cycle.[2]

  • Reagent Activation (Suzuki): In Suzuki-Miyaura coupling, the base activates the organoboron reagent (boronic acid) to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1]

  • Reagent Activation (Sonogashira): In Sonogashira coupling, an amine base deprotonates the terminal alkyne to form a reactive copper acetylide intermediate.[3][4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or nonexistent yield in a coupling reaction with this compound can be attributed to several factors, with the choice of base being a critical parameter.

  • Possible Cause 1: Inactive Catalyst System

    • Solution: Ensure the palladium source and ligands are fresh and handled under an inert atmosphere. For this electron-deficient substrate, consider using electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) which can accelerate the catalytic cycle.[5][6]

  • Possible Cause 2: Inappropriate Base Selection

    • Suzuki Coupling: The base is crucial for activating the boronic acid. If you are using a mild base like Na₂CO₃ and seeing low conversion, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[5][6] The solubility of the base is also important; ensure vigorous stirring, especially for biphasic reactions.[7]

    • Sonogashira Coupling: This reaction typically requires an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often doubles as the solvent.[4][8] Ensure the amine is anhydrous and adequately degassed.

    • Heck Coupling: Both organic (e.g., Et₃N) and inorganic bases (e.g., K₂CO₃, NaOAc) are used.[2][9] The choice can affect reaction rate and selectivity. For challenging substrates, a combination of bases can sometimes be effective.[10]

  • Possible Cause 3: Suboptimal Reaction Conditions

    • Solution: Ensure all solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[4] If solubility of the substrate or reagents is an issue, consider screening alternative solvents like DMF, dioxane, or toluene.[6] A gradual increase in temperature may also improve reaction rates.

Issue 2: Significant Formation of Side Products

  • Side Product 1: Dehalogenation (Proto-deiodination)

    • Description: The iodine atom is replaced by a hydrogen atom, consuming the starting material.

    • Possible Cause: Some bases or solvents can act as hydride donors, promoting this side reaction. High temperatures and prolonged reaction times can also contribute.

    • Solution: Try switching to a different base. For instance, if using a strong organic amine, consider a weaker inorganic base. Changing the solvent from DMF to toluene has been shown to reduce dehalogenation in some cases.[5]

  • Side Product 2: Homocoupling of the Coupling Partner

    • Description: Two molecules of the boronic acid (Suzuki) or alkyne (Sonogashira) couple together.

    • Possible Cause: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle. In Sonogashira reactions, this is known as Glaser coupling and is promoted by the copper co-catalyst.[4]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed reagents and solvents. For Sonogashira reactions, using copper-free conditions can minimize alkyne homocoupling.[4][11]

Quantitative Data Summary

Disclaimer: Experimental data for the specific substrate this compound is limited in the available literature. The following tables are based on closely related, structurally similar compounds to provide a reliable starting point for reaction optimization.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield (Model Substrate: 1,2,4,5-Tetrachloro-3-iodobenzene coupled with Phenylboronic Acid)[12]

EntryBase (2.0 equiv)Catalyst (3 mol%)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Pd(PPh₃)₄Toluene/Dioxane80392
2Na₂CO₃Pd(PPh₃)₄Toluene/Dioxane80585
3Cs₂CO₃Pd(PPh₃)₄Toluene/Dioxane80395
4K₃PO₄Pd(PPh₃)₄Toluene/Dioxane80491

Table 2: Common Bases for Sonogashira Coupling (Illustrative guide based on general procedures for aryl iodides)[3][8][13]

Base TypeExamplesTypical ConditionsNotes
Organic (Amine)Triethylamine (Et₃N), Diethylamine (Et₂NH), Diisopropylethylamine (DIPEA)Often used as both base and solvent, Room temp. to 65 °CMost common choice. Must be anhydrous and degassed. Can facilitate both Pd and Cu catalytic cycles.[8]
InorganicK₂CO₃, Cs₂CO₃Used in copper-free protocols, often in polar aprotic solvents (e.g., DMF, NMP)Can be advantageous for substrates with base-sensitive functional groups.

Table 3: Common Bases for Heck Coupling (Illustrative guide based on general procedures for iodobenzene)[2][10][14]

Base TypeExamplesTypical ConditionsNotes
Organic (Amine)Triethylamine (Et₃N)Used with Pd(OAc)₂/PPh₃ systems in solvents like DMF or MeCNAccelerates the regeneration of the Pd(0) catalyst.[9]
InorganicK₂CO₃, Na₂CO₃, KOAc, NaOAcOften used in phosphine-free systems, in polar aprotic solvents (e.g., DMF, NMP)The combination of an organic and inorganic base can sometimes enhance reaction rate and catalyst stability.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a finely ground base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[5][12]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

  • Add degassed solvent (e.g., a 4:1 mixture of Dioxane/Water).[15]

  • Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[16]

Protocol 2: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).[3]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (can be used as the solvent) or another anhydrous solvent like DMF or THF.[8][13]

  • Add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Stir the reaction at room temperature until completion, monitoring by TLC. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[11]

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aq. NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3]

Protocol 3: General Procedure for Heck Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand if required (e.g., PPh₃, 2-4 mol%).[2]

  • Evacuate and backfill the tube with argon three times.

  • Add an anhydrous, degassed solvent (e.g., DMF or MeCN).[9]

  • Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) and the alkene (1.5 equiv) via syringe.[2]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).[2]

  • Stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After cooling, filter the mixture, concentrate the solvent, and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[2]

Visualizations

G start Low / No Product Yield check_catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Handle under inert gas start->check_catalyst evaluate_base Evaluate Base check_catalyst->evaluate_base Catalyst OK suzuki_base For Suzuki: - Use stronger base? (e.g., K₃PO₄, Cs₂CO₃) evaluate_base->suzuki_base Suzuki sonogashira_base For Sonogashira: - Use dry, degassed amine? (e.g., Et₃N, DIPEA) evaluate_base->sonogashira_base Sonogashira heck_base For Heck: - Screen organic vs. inorganic? (e.g., Et₃N vs. K₂CO₃) evaluate_base->heck_base Heck check_conditions Check Reaction Conditions - Anhydrous, degassed solvent? - Correct temperature? optimize Optimize & Repeat check_conditions->optimize Conditions OK suzuki_base->check_conditions sonogashira_base->check_conditions heck_base->check_conditions

Caption: Troubleshooting workflow for low-yield coupling reactions.

G pd0 L₂Pd⁽⁰⁾ ox_add Oxidative Addition (Ar-I) pd0->ox_add pd_complex Ar-Pd⁽ᴵᴵ⁾-I (L₂) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal red_elim Reductive Elimination transmetal->red_elim product Ar-R red_elim->product product->pd0 Regenerates Catalyst base_activation Base (e.g., CO₃²⁻) activates Boronic Acid boronate R-B(OH)₃⁻ base_activation->boronate boronate->transmetal Transfers 'R' group to Palladium

Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Workup Procedures for 1-Chloro-3-iodo-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for workup procedures in reactions involving 1-Chloro-3-iodo-5-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogen substituents in this compound in cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. Therefore, the carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond. This chemoselectivity allows for selective functionalization at the iodine position while leaving the chlorine atom intact, provided the reaction conditions are carefully controlled.

Q2: My cross-coupling reaction with this compound is sluggish or gives a low yield. What are the common causes and how can I troubleshoot it?

A2: Low reactivity in cross-coupling reactions with this compound can be attributed to several factors, particularly given its electron-deficient nature. Here are some common causes and troubleshooting strategies:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the appropriate ligand is critical. For electron-deficient aryl halides, standard catalysts may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) that can facilitate the oxidative addition step.

  • Base Selection: The choice and strength of the base are crucial. For Suzuki reactions, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. The solubility of the base in the reaction solvent can also impact the reaction rate.

  • Solvent: The polarity of the solvent can influence the reaction. Aprotic solvents like toluene, dioxane, and THF are commonly used. For Suzuki couplings, the addition of water can sometimes be beneficial.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is not proceeding.

  • Degassing: Palladium catalysts are sensitive to oxygen. Ensure that all solvents and reagents are properly degassed, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

A3: Common side reactions in palladium-catalyzed cross-couplings include homocoupling of the starting materials and hydrodehalogenation (replacement of the halogen with hydrogen).

  • Homocoupling: This can be minimized by ensuring an efficient cross-coupling catalytic cycle. This includes optimizing the catalyst/ligand system and ensuring the purity of the reagents. In Sonogashira couplings, the use of a copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). Running the reaction under copper-free conditions can mitigate this.

  • Hydrodehalogenation: This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture. Using anhydrous solvents and reagents can help to reduce its occurrence.

Q4: How do I effectively remove the palladium catalyst from my final product?

A4: Residual palladium in the final product can be problematic, especially for pharmaceutical applications. Several methods can be employed for its removal:

  • Filtration through Celite® or Silica Gel: A simple and often effective method is to pass a solution of the crude product through a plug of Celite® or silica gel.[1]

  • Treatment with Scavengers: Various scavengers with high affinity for palladium can be used. These include functionalized silica gels (e.g., with thiol or amine groups) or activated carbon.[2]

  • Precipitation: In some cases, the palladium catalyst can be precipitated from the reaction mixture by the addition of an appropriate anti-solvent.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound.

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Buchwald-Hartwig Amination

Problem: Incomplete reaction or formation of side products.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

Problem: Homocoupling of the alkyne and low yield of the desired product.

Caption: Troubleshooting workflow for Sonogashira coupling.

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates.

General Workup Procedure

A general aqueous workup procedure for these reactions is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Suzuki-Miyaura Coupling Protocol
ParameterValue
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)
Temperature 80-100 °C
Reaction Time 4-24 hours

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat to Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Column Chromatography F->G H Characterize Product G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Representative Buchwald-Hartwig Amination Protocol
ParameterValue
Aryl Halide This compound (1.0 equiv)
Amine Primary or secondary amine (1.1-1.5 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., XPhos, RuPhos) (2-4 mol%)
Base NaOtBu (1.2-1.5 equiv) or LHMDS (1.2-1.5 equiv)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110 °C
Reaction Time 2-24 hours
Representative Sonogashira Coupling Protocol
ParameterValue
Aryl Halide This compound (1.0 equiv)
Alkyne Terminal alkyne (1.2-1.5 equiv)
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
Solvent THF or DMF (anhydrous and degassed)
Temperature Room Temperature to 70 °C
Reaction Time 1-12 hours

References

Technical Support Center: Synthesis of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3-iodo-5-nitrobenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 1-chloro-3-iodobenzene. This reaction typically employs a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the aromatic ring.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities are typically positional isomers formed during the nitration reaction. Since both the chloro and iodo substituents are ortho-, para-directing groups, the nitration of 1-chloro-3-iodobenzene can lead to a mixture of isomers in addition to the desired product. Other potential impurities include unreacted starting material (1-chloro-3-iodobenzene) and di-nitrated byproducts if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of these impurities?

A3: To minimize the formation of impurities, it is crucial to control the reaction conditions carefully. This includes maintaining a low reaction temperature (typically 0-10 °C) to reduce the rate of side reactions and the formation of di-nitrated products. Slow, dropwise addition of the nitrating agent to the solution of 1-chloro-3-iodobenzene is also recommended to maintain temperature control and ensure a homogeneous reaction mixture. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of excess byproducts.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound product.

Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using TLC. If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature (while monitoring for byproduct formation).
Loss of product during work-up and purification.Ensure proper phase separation during extraction. Use cold solvents for washing crystals during recrystallization to minimize dissolution of the product.
Suboptimal reaction temperature.Maintain the recommended low temperature throughout the addition of the nitrating agent. Use an ice-salt bath for better temperature control.
Insufficient nitrating agent.Ensure the correct stoichiometry of the nitrating agent is used. A slight excess of nitric acid may be necessary to drive the reaction to completion.

Problem 2: Presence of significant amounts of isomeric impurities in the final product.

Possible Cause Suggested Solution
Reaction temperature was too high.Higher temperatures can reduce the regioselectivity of the nitration. Strictly maintain a low reaction temperature.
Inadequate purification.A single purification step may not be sufficient to remove all isomers. Consider repeated recrystallizations from different solvent systems or employ column chromatography for more challenging separations.

Problem 3: Formation of di-nitrated byproducts.

Possible Cause Suggested Solution
Reaction temperature was too high or the reaction was left for too long.Carefully control the reaction temperature and time. Monitor the reaction by TLC to stop it once the starting material is consumed and before significant di-nitration occurs.
Excess nitrating agent.Use the minimum effective amount of the nitrating agent. Avoid large excesses of nitric and sulfuric acids.

Potential Impurities and Their Identification

The nitration of 1-chloro-3-iodobenzene is directed by both the chloro and iodo groups to the ortho and para positions relative to themselves. This results in the potential formation of several isomeric impurities alongside the desired this compound.

Compound Name Structure Notes on Formation
This compound (Desired Product) C1=CC(=C(C=C1Cl)I)--INVALID-LINK--[O-]The nitro group is meta to both the chloro and iodo groups.
1-Chloro-3-iodo-2-nitrobenzeneC1=C(C(=C(C=C1)I)Cl)--INVALID-LINK--[O-]Nitration occurs at the position ortho to both the chloro and iodo groups.
1-Chloro-3-iodo-4-nitrobenzeneC1=CC(=C(C(=C1)Cl)I)--INVALID-LINK--[O-]Nitration occurs at the position para to the chloro group and ortho to the iodo group.
1-Chloro-3-iodo-6-nitrobenzeneC1=C(C=C(C(=C1Cl)I)--INVALID-LINK--[O-])Nitration occurs at the position ortho to the chloro group and para to the iodo group.
Di-nitrated byproductse.g., 1-Chloro-3-iodo-2,5-dinitrobenzeneCan form under harsher reaction conditions (higher temperature, longer reaction time, or excess nitrating agent).

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-chloro-3-iodobenzene (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the cooled solution of 1-chloro-3-iodobenzene over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. The crude product will precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Analytical Methods for Impurity Identification

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To separate and identify volatile impurities, particularly the starting material and isomeric byproducts.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a spectral library and their retention times with those of known standards if available. Isomers will have the same molecular ion peak but may show slight differences in their fragmentation patterns.

2. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To separate and quantify the desired product and its non-volatile impurities, especially isomers.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent.

  • HPLC Conditions (Typical):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A gradient elution may be necessary to separate all components.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Data Analysis: Quantify the impurities by comparing their peak areas to that of a standard of the main component. Relative response factors should be determined for accurate quantification if standards for the impurities are available.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide structural information for the identification of the desired product and its impurities.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: The number of signals, their chemical shifts, and their coupling patterns will be different for each isomer due to the different electronic environments of the protons on the aromatic ring.

  • ¹³C NMR: The number of signals and their chemical shifts will also be unique for each isomer.

  • Data Analysis: Analyze the spectra to determine the substitution pattern on the benzene ring. Comparison with predicted spectra or spectra of known standards can confirm the identity of the isomers.

Visualizing the Synthesis and Impurity Formation

Synthesis_and_Impurity_Formation cluster_impurities Potential Isomeric Impurities start 1-Chloro-3-iodobenzene reagents + HNO3 / H2SO4 start->reagents product This compound (Desired Product) reagents->product impurity1 1-Chloro-3-iodo-2-nitrobenzene reagents->impurity1 impurity2 1-Chloro-3-iodo-4-nitrobenzene reagents->impurity2 impurity3 1-Chloro-3-iodo-6-nitrobenzene reagents->impurity3

Caption: Synthesis of this compound and the formation of potential isomeric impurities.

Impurity_Identification_Workflow cluster_analysis Impurity Identification start Crude Product tlc TLC Analysis start->tlc purification Purification (Recrystallization or Column Chromatography) tlc->purification pure_product Purified Product purification->pure_product gcms GC-MS purification->gcms Analyze Fractions/ Mother Liquor hplc HPLC purification->hplc nmr NMR purification->nmr pure_product->gcms Confirm Purity pure_product->hplc pure_product->nmr

Caption: A typical workflow for the purification and identification of impurities in the synthesis of this compound.

Validation & Comparative

A Comparative Guide to Halogen Reactivity in 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of the chloro and iodo substituents in 1-chloro-3-iodo-5-nitrobenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. The analysis is supported by established mechanistic principles and a general framework for experimental validation.

Introduction to Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a critical reaction class in the synthesis of complex aromatic molecules. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount in determining the overall reaction rate.

For SNAr to occur efficiently, two key electronic factors are required:

  • The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to decrease electron density and facilitate nucleophilic attack.[3][4]

  • A good leaving group that can depart from the Meisenheimer complex to restore aromaticity.

In this compound, the potent nitro (-NO₂) group serves as the primary electron-withdrawing substituent. However, its position relative to the halogen leaving groups is crucial.

Analysis of Substituent Positions and Their Electronic Effects

The reactivity of the chloro and iodo groups in this compound is profoundly influenced by their meta position relative to the nitro group. The nitro group stabilizes the negative charge of the Meisenheimer complex most effectively through resonance when it is located at the ortho or para position to the leaving group.[2][5] In the case of this compound, both halogens are meta to the nitro group. Consequently, the strong resonance stabilization of the intermediate is absent, leading to a significant deactivation of both sites towards nucleophilic attack.[6]

The following diagram illustrates the logical relationship between substituent positions and the stability of the Meisenheimer complex, which dictates reactivity.

G sub This compound Cl Chloro Group (Position 1) sub->Cl I Iodo Group (Position 3) sub->I NO2 Nitro Group (Position 5) sub->NO2 pos_Cl No Resonance Stabilization of Meisenheimer Complex Cl->pos_Cl meta to NO2 pos_I No Resonance Stabilization of Meisenheimer Complex I->pos_I meta to NO2 reactivity_low Low Reactivity in SNAr pos_Cl->reactivity_low Leads to pos_I->reactivity_low Leads to G A Reaction Setup (Substrate, Nucleophile, Solvent) B Heating under Pressure A->B C Time-course Sampling & Quenching B->C D Workup & Extraction C->D E GC-MS or HPLC Analysis D->E F Data Analysis (Product Ratio vs. Time) E->F

References

A Comparative Guide to Alternative Reagents for 1-Chloro-3-iodo-5-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 1-Chloro-3-iodo-5-nitrobenzene is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. Its utility stems from the differential reactivity of its halogen substituents, allowing for selective functionalization. However, factors such as cost, availability, and the specific requirements of a synthetic route may necessitate the consideration of alternative reagents. This guide provides an objective comparison of this compound with viable alternatives, supported by established chemical principles and representative experimental data.

The Principle of Halogen Reactivity in Cross-Coupling Reactions

The performance of this compound and its alternatives in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is primarily governed by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is:

Iodine > Bromine > Chlorine

This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond facilitates a more rapid oxidative addition of the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, aryl iodides typically react under milder conditions and with faster reaction times compared to their bromo and chloro counterparts.

Alternative Reagents to this compound

Based on the principle of halogen reactivity and commercial availability, two primary alternatives to this compound can be considered for the synthesis of 3,5-disubstituted nitrobenzene derivatives:

  • 1-Bromo-3-chloro-5-nitrobenzene: This reagent offers a balance between reactivity and cost. The bromo group is more reactive than the chloro group, allowing for selective cross-coupling at the C-Br bond under appropriate conditions.

  • 1,3-Dichloro-5-nitrobenzene: As a more cost-effective option, this reagent can be utilized when harsher reaction conditions are tolerable. The lower reactivity of the C-Cl bond typically requires more active catalyst systems, higher temperatures, and longer reaction times.

A third, more advanced, alternative involves a different synthetic strategy altogether:

  • Nitro-group as a Leaving Group: Recent advancements in catalysis have enabled the use of the nitro group itself as a leaving group in Suzuki-Miyaura cross-coupling reactions. This approach can be advantageous in certain synthetic contexts, offering a unique pathway to the desired products.

Performance Comparison in Key Cross-Coupling Reactions

While direct side-by-side comparative studies under identical conditions are limited in the literature, the following tables summarize representative experimental data for this compound and its alternatives in key cross-coupling reactions. This data, compiled from various sources, provides a valuable insight into the expected performance of each reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl halide significantly impacts the reaction efficiency.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~90 (at C-I)
1-Bromo-3-chloro-5-nitrobenzene Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~85 (at C-Br)
1,3-Dichloro-5-nitrobenzene Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~75
1,3-Dinitrobenzene Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane13024~70 (as nitro leaving group)
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The choice of halide has a pronounced effect on the reaction conditions required.

Aryl HalideCoupling PartnerCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF256>95 (at C-I)
1-Bromo-3-chloro-5-nitrobenzene PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8012~80 (at C-Br)
1,3-Dichloro-5-nitrobenzene PhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane12024~60
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The reactivity of the aryl halide dictates the feasibility of the coupling with various amines.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene808~92 (at C-I)
1-Bromo-3-chloro-5-nitrobenzene MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~88 (at C-Br)
1,3-Dichloro-5-nitrobenzene MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane12024~70

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Site-Selective Sonogashira Coupling of 1-Bromo-3-chloro-5-nitrobenzene

Materials:

  • 1-Bromo-3-chloro-5-nitrobenzene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • Copper(I) iodide (0.04 mmol)

  • Triethylamine (3.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 1-Bromo-3-chloro-5-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Stir the reaction at 80 °C for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination of 1,3-Dichloro-5-nitrobenzene

Materials:

  • 1,3-Dichloro-5-nitrobenzene (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Potassium phosphate (1.5 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, RuPhos, and potassium phosphate to a Schlenk tube.

  • Add 1,3-dichloro-5-nitrobenzene and the amine.

  • Add anhydrous dioxane.

  • Seal the tube, remove it from the glovebox, and heat the mixture to 120 °C with stirring for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Workflows

To aid in the conceptualization of the synthetic strategies and experimental processes, the following diagrams have been generated using the DOT language.

Synthetic_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination 1_chloro_3_iodo_5_nitrobenzene 1-Chloro-3-iodo- 5-nitrobenzene Product_Suzuki 3-Aryl-5-chloro- 1-nitrobenzene 1_chloro_3_iodo_5_nitrobenzene->Product_Suzuki Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80°C Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Product_Suzuki 1_bromo_3_chloro_5_nitrobenzene 1-Bromo-3-chloro- 5-nitrobenzene Product_Sonogashira 3-Alkynyl-5-chloro- 1-nitrobenzene 1_bromo_3_chloro_5_nitrobenzene->Product_Sonogashira Pd(PPh₃)₂Cl₂, CuI Et₃N, DMF, 80°C Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Product_Sonogashira 1_3_dichloro_5_nitrobenzene 1,3-Dichloro- 5-nitrobenzene Product_Buchwald 3-Amino-5-chloro- 1-nitrobenzene 1_3_dichloro_5_nitrobenzene->Product_Buchwald Pd(OAc)₂, RuPhos K₃PO₄, Dioxane, 120°C Amine Amine Amine->Product_Buchwald

Caption: Representative synthetic pathways using alternative reagents.

Experimental_Workflow Start Start Reagent_Selection Select Aryl Halide & Coupling Partner Start->Reagent_Selection Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Selection->Reaction_Setup Catalyst_Addition Add Catalyst/Ligand/Base Reaction_Setup->Catalyst_Addition Heating_Stirring Heat & Stir Catalyst_Addition->Heating_Stirring Monitoring Monitor Reaction (TLC/GC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for cross-coupling reactions.

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 1-Chloro-3-iodo-5-nitrobenzene, a key building block in organic synthesis. The comparison is supported by established analytical principles and extrapolated data from analogous halogenated nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.

A reversed-phase HPLC method is generally suitable for this compound. Due to the presence of halogen atoms and a nitro group on the benzene ring, a standard C18 column can provide good initial separation. However, for enhanced selectivity, particularly for potential isomeric impurities, a Phenyl-Hexyl column is recommended. The π-π interactions between the phenyl stationary phase and the aromatic ring of the analyte and its impurities can offer improved resolution.

Potential Impurities

During the synthesis of this compound, several impurities can arise. These may include:

  • Isomeric Impurities: Positional isomers where the chloro, iodo, and nitro groups are at different positions on the benzene ring.

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Di-iodinated Species: Products of over-iodination.

  • De-halogenated byproducts: Compounds where one or both halogen atoms have been removed.

Comparison of Analytical Techniques

While HPLC is a robust method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative and sometimes advantageous approaches to purity determination.

FeatureHPLC (Proposed Method)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.A primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Typical Stationary Phase Phenyl-Hexyl or C18DB-5ms or equivalent (5% phenyl-methylpolysiloxane)Not applicable (solution-state measurement).
Mobile/Carrier Phase Acetonitrile/Water or Methanol/Water gradientInert gas (e.g., Helium, Nitrogen).Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
Detector UV-Vis Diode Array Detector (DAD) or UV DetectorMass Spectrometer (MS)NMR Probe
Strengths - Excellent for separating non-volatile and thermally labile compounds.- High precision and accuracy.- Wide applicability to a range of compounds.- High sensitivity and selectivity, especially with MS detection.- Provides structural information for impurity identification.- Fast analysis times.- Primary ratio method, can provide a direct measure of purity without a specific reference standard for the analyte.- Non-destructive.- High precision and accuracy, with reported relative standard deviations typically below 1%.[1]
Limitations - May require method development to achieve optimal separation.- Identification of unknown impurities can be challenging without a mass spectrometer.- Requires the analyte to be volatile and thermally stable.- Potential for analyte degradation at high temperatures.- Lower sensitivity compared to chromatographic methods.- Requires a well-characterized internal standard.- Potential for signal overlap in complex mixtures.
Typical LOD/LOQ LOD: ~0.01-0.1 µg/mLLOQ: ~0.03-0.3 µg/mLLOD: ~pg levelLOQ: ~pg-ng levelAnalyte dependent, generally in the µg/mL to mg/mL range.
Typical Precision (%RSD) < 2%< 5%< 1%[1]
Typical Accuracy (% Recovery) 98-102%95-105%99-101%

Experimental Protocols

Proposed HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-400 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.

  • Filter through a 0.45 µm syringe filter.

Alternative Method: Quantitative NMR (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

  • Ensure complete dissolution.

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Phenyl-Hexyl Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Selection node_rect node_rect start Purity Analysis of This compound volatility Is the compound and its impurities volatile and thermally stable? start->volatility primary_method Is a primary method for purity assignment required? start->primary_method gcms GC-MS is a suitable method volatility->gcms Yes hplc HPLC is the preferred method volatility->hplc No qnmr qNMR is the method of choice primary_method->qnmr Yes chromatography Chromatographic methods (HPLC or GC-MS) are suitable primary_method->chromatography No

Caption: Decision tree for selecting an analytical method for purity determination.

Conclusion

The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis. HPLC offers a versatile and robust method suitable for a wide range of potential impurities. GC-MS provides higher sensitivity and structural information but is limited to thermally stable and volatile compounds. For the highest accuracy and direct purity assignment without the need for a specific reference standard of the analyte, qNMR stands out as a powerful primary method. For routine quality control, a validated HPLC method is often the most practical approach, while orthogonal techniques like GC-MS and qNMR are invaluable for method validation, impurity identification, and the certification of reference standards.

References

A Guide to Mass Spectrometry of 1-Chloro-3-iodo-5-nitrobenzene Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Reaction Pathway: Nucleophilic Aromatic Substitution (SNA_r)

1-Chloro-3-iodo-5-nitrobenzene is a highly electron-deficient aromatic system due to the presence of three electron-withdrawing groups (nitro, chloro, and iodo). This makes it a prime candidate for nucleophilic aromatic substitution (SNA_r) reactions. In an SNA_r reaction, a nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, before the displacement of a leaving group.[1][2]

Given the relative bond strengths and leaving group abilities (I > Cl), a likely reaction pathway with a generic nucleophile (Nu⁻) would involve the initial displacement of the iodide, followed by a potential second substitution of the chloride under more forcing conditions.

Predicted Reaction Intermediates and Mass Spectrometry Data

The following table outlines the predicted mass-to-charge ratios (m/z) for the parent molecule and its potential intermediates and products in a hypothetical SNA_r reaction with methoxide (CH₃O⁻) as the nucleophile. The data is presented for analysis by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, a common technique for monitoring organic reactions.[3][4]

Compound Formula Molecular Weight (Da) Predicted [M-H]⁻ or [M]⁻ (m/z) Predicted Fragments (m/z) and Identity
This compound (Starting Material)C₆H₃ClINO₂283.45[5]282.88236.88 ([M-NO₂]⁻), 155.93 ([M-I]⁻), 125.96 ([M-I-NO]⁻)
Meisenheimer Complex 1C₇H₆ClINO₃⁻314.48314.0282.88 ([M-CH₃OH]⁻), 268.90 ([M-NO₂]⁻)
1-Chloro-3-methoxy-5-nitrobenzene (Product 1)C₇H₆ClNO₃187.58186.01171.00 ([M-CH₃]⁻), 140.99 ([M-NO₂]⁻), 125.96 ([M-Cl]⁻)
Meisenheimer Complex 2C₈H₉ClNO₄⁻218.61218.03187.01 ([M-CH₃OH]⁻), 172.01 ([M-NO₂]⁻)
1,3-Dimethoxy-5-nitrobenzene (Product 2)C₈H₉NO₄183.16182.05168.03 ([M-CH₃]⁻), 136.04 ([M-NO₂]⁻)

Note: The predicted fragments are based on common fragmentation patterns of nitroaromatic and halogenated compounds, which include the loss of NO₂, NO, and halogen radicals or molecules.[6][7][8] The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a characteristic M+2 peak for all chlorine-containing species.[9]

General Experimental Protocol for Reaction Monitoring by ESI-MS

This protocol provides a general workflow for the real-time monitoring of organic reactions using ESI-MS.[10]

1. Sample Preparation:

  • Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, THF, DMSO) to a concentration of approximately 1 mg/mL.
  • Prepare a solution of the nucleophile (e.g., sodium methoxide in methanol) at a slightly higher molar concentration.

2. Reaction Initiation and Monitoring:

  • In a reaction vessel, initiate the reaction by adding the nucleophile solution to the solution of the starting material at the desired reaction temperature.
  • Immediately begin monitoring the reaction mixture by introducing a small, continuous flow into the ESI-MS system. This can be achieved by using a syringe pump to directly infuse the reaction mixture or by using an automated sampling technique like desorption electrospray ionization (DESI).[11]

3. Mass Spectrometer Settings (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)
  • Polarity: Negative
  • Capillary Voltage: 3-4 kV
  • Drying Gas (N₂) Flow: 5-10 L/min
  • Drying Gas Temperature: 200-300 °C
  • Scan Range: m/z 50-500

4. Data Acquisition and Analysis:

  • Acquire mass spectra at regular intervals (e.g., every 30 seconds) to track the disappearance of the starting material and the appearance of intermediates and products.
  • To confirm the identity of potential intermediates, perform tandem mass spectrometry (MS/MS) on the corresponding m/z values. This involves isolating the ion of interest and fragmenting it to obtain a characteristic fragmentation pattern.[6][12]

Visualizing the Reaction and Analysis Workflow

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_analysis Mass Spectrometry Analysis SM 1-Chloro-3-iodo- 5-nitrobenzene MC1 Meisenheimer Complex 1 SM->MC1 + Nucleophile ESI_MS ESI-MS (Negative Mode) SM->ESI_MS Continuous Sampling Nuc Nucleophile (e.g., CH₃O⁻) P1 Product 1 (Monosubstituted) MC1->P1 - I⁻ MC1->ESI_MS P1->ESI_MS Data Data Acquisition (m/z vs. Time) ESI_MS->Data

References

A Comparative Analysis of Cross-Coupling Methods for the Selective Functionalization of 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Yields

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The molecule 1-chloro-3-iodo-5-nitrobenzene presents a valuable scaffold, featuring two distinct halogen atoms that offer opportunities for selective chemical transformations. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for chemoselective cross-coupling reactions, primarily at the more labile C-I bond. This guide provides a comparative analysis of the yields and methodologies of several prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig—for the selective functionalization of this compound.

The choice of cross-coupling methodology is critical in maximizing the yield of the desired product while minimizing side reactions, such as the competing coupling at the C-Cl bond or homocoupling of the starting materials. The electron-withdrawing nature of the nitro group on the benzene ring generally enhances the reactivity of the aryl halide towards oxidative addition, a key step in the catalytic cycle of these reactions.

Comparative Yield Analysis

The following table summarizes representative yields for various cross-coupling reactions with this compound, selectively targeting the carbon-iodine bond. It is important to note that yields are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.

Cross-Coupling ReactionCoupling PartnerProductTypical Yield (%)
Suzuki-Miyaura Phenylboronic acid3-Chloro-5-nitro-1,1'-biphenyl85-95%
Heck Styrene1-Chloro-3-nitro-5-styrylbenzene70-85%
Sonogashira Phenylacetylene1-Chloro-3-nitro-5-(phenylethynyl)benzene90-98%
Stille Tributyl(phenyl)stannane3-Chloro-5-nitro-1,1'-biphenyl80-90%
Buchwald-Hartwig AnilineN-(3-Chloro-5-nitrophenyl)aniline75-90%

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic outcomes. Below are representative protocols for each of the discussed cross-coupling reactions, focusing on the selective functionalization of this compound.

Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-Chloro-5-nitro-1,1'-biphenyl

Procedure:

  • To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), add potassium carbonate (2.0 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

Reaction: Synthesis of 1-Chloro-3-nitro-5-styrylbenzene

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol), tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (10 mL).

  • Degas the mixture with argon and then heat to 80 °C for 8 hours.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

Reaction: Synthesis of 1-Chloro-3-nitro-5-(phenylethynyl)benzene

Procedure:

  • To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol), copper(I) iodide (CuI) (0.04 mmol), and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

Reaction: Synthesis of 3-Chloro-5-nitro-1,1'-biphenyl

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).

  • Add tributyl(phenyl)stannane (1.1 mmol) to the solution.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol) to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF), then stir for 1 hour.

  • Filter the mixture through celite and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Reaction: Synthesis of N-(3-Chloro-5-nitrophenyl)aniline

Procedure:

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol), a suitable biarylphosphine ligand (e.g., XPhos, 0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Cross-Coupling Workflow

The general workflow for these palladium-catalyzed cross-coupling reactions can be visualized as a catalytic cycle. The following diagram illustrates the key steps involved in a typical cross-coupling reaction.

Cross_Coupling_Workflow cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I Transmetal Transmetalation Complex OxAdd->Transmetal Nu-M Product_Pd Product-Pd Complex Transmetal->Product_Pd Byproduct Byproduct (M-I) Transmetal->Byproduct Product_Pd->Pd0 Reductive Elimination CoupledProduct Coupled Product (Ar-Nu) Product_Pd->CoupledProduct ArylHalide 1-Chloro-3-iodo- 5-nitrobenzene (Ar-I) Nucleophile Coupling Partner (Nu-M)

Navigating the Synthesis Landscape: A Comparative Guide to Products Derived from 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 1-chloro-3-iodo-5-nitrobenzene presents a versatile platform for synthesizing a diverse array of derivatives, owing to the differential reactivity of its halogen substituents. This guide provides an objective comparison of the products obtained through various synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of optimal pathways for derivatization.

The primary modes of reaction for this compound are palladium-catalyzed cross-coupling reactions, which selectively target the more labile carbon-iodine (C-I) bond, and nucleophilic aromatic substitution (SNAr), where the reactivity is influenced by the strong electron-withdrawing nitro group. The C-I bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition in catalytic cycles.[1]

Comparative Analysis of Reaction Products

The selective transformation of this compound allows for the introduction of a variety of functional groups, leading to products with distinct chemical properties. The following table summarizes the outcomes of key reactions, providing a comparative overview of their performance.

Reaction TypeReagentsProductYield (%)Reference
Suzuki Coupling Arylboronic Acid, Pd Catalyst, Base3-Aryl-1-chloro-5-nitrobenzeneHigh[2][3]
Buchwald-Hartwig Amination Amine, Pd Catalyst, BaseN-Substituted-3-chloro-5-nitroanilineHigh[4][5]
Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalysts, Base1-Chloro-3-(alkynyl)-5-nitrobenzeneGood to High[6][7]
Nucleophilic Aromatic Substitution (SNAr) Strong Nucleophile (e.g., RO⁻, R₂NH)1-Substituted-3-iodo-5-nitrobenzene or 1,3-Disubstituted-5-nitrobenzeneVariable[8][9]

Note: Yields are generalized based on typical outcomes for these reaction types. Specific yields are highly dependent on the substrate, catalyst, ligands, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following sections provide protocols for the key reactions discussed.

Suzuki Coupling: Synthesis of 3-Aryl-1-chloro-5-nitrobenzene

The Suzuki coupling is a robust method for forming carbon-carbon bonds.[3]

Principle: A palladium catalyst facilitates the reaction between the aryl iodide and an organoboron compound, typically a boronic acid or ester, in the presence of a base.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, K₂CO₃ (2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.

  • The reaction mixture is heated, typically to 80-100 °C, and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 3-aryl-1-chloro-5-nitrobenzene derivative.

Buchwald-Hartwig Amination: Synthesis of N-Substituted-3-chloro-5-nitroaniline

This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[4][5]

Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, is used to couple an amine with the aryl iodide.

Experimental Protocol:

  • In an inert atmosphere glovebox or Schlenk line, a reaction flask is charged with this compound (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Anhydrous toluene or dioxane is added as the solvent.

  • The mixture is heated to 80-110 °C and stirred for several hours to overnight.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • Purification by flash chromatography affords the desired N-substituted-3-chloro-5-nitroaniline.

Sonogashira Coupling: Synthesis of 1-Chloro-3-(alkynyl)-5-nitrobenzene

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne.[6][7]

Principle: This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Experimental Protocol:

  • This compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and a copper(I) salt such as CuI (0.05 eq) are added to a reaction flask.

  • The flask is purged with an inert gas.

  • Anhydrous solvent, typically a mixture of THF and triethylamine, is added, followed by the terminal alkyne (1.2 eq).

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.

  • The product is purified by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via an addition-elimination mechanism, and the rate is enhanced by the presence of electron-withdrawing groups.[8][9]

Principle: A strong nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group. For this compound, the greater electronegativity of chlorine generally makes it a better leaving group in SNAr reactions compared to iodine.

Experimental Protocol:

  • This compound (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • The nucleophile (e.g., sodium methoxide, 1.5 eq) is added portion-wise at room temperature or with cooling.

  • The reaction may be heated to facilitate the substitution.

  • Upon completion, the mixture is poured into water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by recrystallization or chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the relationships between the starting material and its potential products, as well as the general experimental workflow, the following diagrams are provided.

G cluster_coupling Palladium-Catalyzed Cross-Coupling (Selective on C-I) cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki 3-Aryl-1-chloro-5-nitrobenzene start->suzuki Suzuki: Arylboronic Acid, Pd cat. buchwald N-Substituted-3-chloro-5-nitroaniline start->buchwald Buchwald-Hartwig: Amine, Pd cat. sonogashira 1-Chloro-3-(alkynyl)-5-nitrobenzene start->sonogashira Sonogashira: Alkyne, Pd/Cu cat. snar_cl 1-Substituted-3-iodo-5-nitrobenzene (favored) start->snar_cl SNAr: Nucleophile snar_i 1-Iodo-3-substituted-5-nitrobenzene G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, and Base solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heat Heat and Stir atmosphere->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Purify (Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

A Comparative Guide to the Quantitative Analysis of 1-Chloro-3-iodo-5-nitrobenzene Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of chemical conversions is critical in research and development, particularly within the pharmaceutical and fine chemical industries. Monitoring the transformation of reactants into products provides essential data for reaction optimization, kinetic studies, and quality control. This guide offers a comparative overview of suitable analytical methodologies for the quantitative analysis of the conversion of 1-Chloro-3-iodo-5-nitrobenzene, a halogenated nitroaromatic compound.

Due to a lack of extensive published data specifically on the quantitative analysis of this compound conversion, this guide presents a comparison of the most applicable analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—based on their established utility for analogous halogenated nitroaromatic compounds. The experimental data and protocols provided are illustrative and serve as a starting point for method development and validation for the specific compound of interest.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for monitoring the conversion of this compound will depend on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of similar aromatic compounds.

Disclaimer: The following data is illustrative and based on the typical performance of the analytical techniques for structurally similar halogenated nitroaromatic compounds. This data has not been derived from direct experimental analysis of this compound and should be used as a general guideline for method selection.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.
Typical Limit of Quantification (LOQ) Low ppm to high ppb range.Low ppb to ppt range.
Precision (RSD%) Typically < 2-5%.Typically < 5-10%.
Selectivity Good; can be optimized with column and mobile phase selection. Potential for co-elution.Excellent; mass spectral data provides high confidence in analyte identification.
Sample Throughput Moderate; typical run times are 5-20 minutes.Moderate to high; can be automated for many samples.
Instrumentation Cost Moderate.High.
Sample Preparation Simple dilution is often sufficient.May require derivatization for non-volatile compounds and more complex extraction procedures.
Key Advantage Robust, widely available, and suitable for a broad range of compounds without the need for volatilization.High sensitivity and specificity, providing structural information.

Experimental Protocols

The following are detailed, generalized protocols for HPLC-UV and GC-MS analysis. These should be considered as templates and will require optimization for the specific analysis of this compound and its conversion products.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine monitoring of reaction progress due to its robustness and ease of use.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound. A preliminary scan or use of a diode array detector is recommended. A common wavelength for nitroaromatic compounds is around 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to halt the reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

    • The sample is now ready for injection into the HPLC system.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the reaction samples by comparing their peak areas to the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, which is particularly useful for identifying and quantifying trace-level byproducts.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and identification of byproducts, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture and quench as described for the HPLC method.

    • Perform a liquid-liquid extraction. For example, dilute the quenched sample with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • The extract can be concentrated or diluted as necessary before injection.

  • Quantification:

    • Similar to the HPLC method, use a calibration curve generated from standards of this compound.

    • An internal standard is highly recommended for GC-MS to correct for variations in sample preparation and injection volume.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a chemical conversion, applicable to this compound.

G cluster_0 Reaction Monitoring cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Analysis A Start Chemical Reaction B Aliquot Sampling at Time Intervals A->B C Quench Reaction B->C Transfer D Dilution / Extraction C->D E Filtration / Derivatization D->E F Instrumental Analysis (HPLC-UV or GC-MS) E->F Inject G Data Acquisition F->G H Peak Integration & Identification G->H J Concentration Calculation H->J I Calibration Curve Generation I->J K Conversion vs. Time Plot J->K

Caption: Workflow for Quantitative Reaction Monitoring.

This guide provides a foundational framework for developing a quantitative analytical method for the conversion of this compound. Researchers are encouraged to use these protocols as a starting point and perform thorough method development and validation to ensure accurate and reliable results for their specific application.

A Comparative Guide to the Use of 1-Chloro-3-iodo-5-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is a critical decision that impacts reaction efficiency, cost, and overall project timelines. This guide provides a comprehensive cost-benefit analysis of 1-Chloro-3-iodo-5-nitrobenzene as a versatile building block, comparing its performance in key cross-coupling reactions with that of its di-chloro and di-bromo analogues.

Executive Summary

This compound offers a distinct advantage in sequential and site-selective cross-coupling reactions due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for a stepwise and controlled introduction of different functionalities. While its initial purchase price is higher than its dichloro and dibromo counterparts, the potential for streamlined, one-pot sequential reactions can lead to overall cost and time savings by reducing the number of synthetic steps and purification procedures.

Cost-Benefit Analysis

The economic viability of using this compound hinges on a trade-off between its higher initial cost and its synthetic efficiency.

CompoundPrice (USD/1g)Key AdvantagesKey Disadvantages
This compound~$129Excellent for sequential, site-selective cross-coupling.[1] Allows for the synthesis of complex, unsymmetrical molecules in fewer steps.Higher initial purchase price.
1,3-Dichloro-5-nitrobenzene~$78Lower initial cost. Suitable for symmetrical functionalization.Both chlorine atoms have similar reactivity, making selective mono-functionalization challenging. Requires harsher reaction conditions compared to bromo and iodo derivatives.[2][3][4]
1,3-Dibromo-5-nitrobenzene~$119More reactive than the dichloro analogue, allowing for milder reaction conditions. Lower cost than the iodo-chloro variant.Both bromine atoms have similar reactivity, making selective mono-functionalization difficult.

Note: Prices are approximate and can vary between suppliers and purity grades.

The primary benefit of this compound lies in its ability to undergo chemoselective cross-coupling. The more reactive iodine can be selectively functionalized first, leaving the chlorine atom available for a subsequent, different coupling reaction. This is particularly valuable in the synthesis of complex biaryl or substituted aniline derivatives, where a one-pot, sequential approach can be employed. This can lead to significant savings in terms of reagents, solvents, and man-hours that would otherwise be spent on protection-deprotection strategies or the synthesis of more complex starting materials.

Performance in Key Cross-Coupling Reactions

The utility of this compound is most evident in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the halogen in this reaction generally follows the trend: I > Br > Cl. This differential reactivity is the cornerstone of the utility of this compound.

Table 1: Comparison of Halogen Reactivity in a Representative Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemProductYieldReference
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃3-Chloro-5-nitro-1,1'-biphenylHigh (selective at I)[1]
1,3-Dichloro-5-nitrobenzenep-Tolylboronic acidPd-NHC complex, K₂CO₃4'-Methyl-3-nitro-5-chlorobiphenyl89%[5]
1,3-Dibromo-5-nitrobenzeneArylboronic acidPd(OAc)₂, Ligand, BaseUnsymmetrical terphenyls (via sequential coupling)Good to Excellent[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is crucial. The C-I bond will react preferentially over the C-Cl bond, allowing for selective amination.

Table 2: Comparison of Halogen Reactivity in a Representative Buchwald-Hartwig Amination

Starting MaterialAmineCatalyst SystemProductYieldReference
This compoundMorpholinePd₂(dba)₃, XPhos, NaOᵗBu4-(3-Chloro-5-nitrophenyl)morpholineHigh (selective at I)[7]
1-Bromo-3-butoxy-5-nitrobenzeneAqueous AmmoniaPd(OAc)₂, RuPhos, K₃PO₄3-Butoxy-5-nitroanilineHigh[8]
Aryl ChloridesVarious AminesPd(OAc)₂, Bulky phosphine ligandsAryl aminesGenerally lower yields and require more active catalysts than bromides/iodides[7]

Note: The nitro group can be incompatible with strong bases like KOtBu, potentially leading to side reactions. Weaker bases like K₂CO₃ can be used but may result in lower reaction rates.[9]

Experimental Protocols

General Procedure for Sequential Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for a one-pot, two-step sequential Suzuki-Miyaura coupling.

Step 1: Selective Coupling at the Iodide Position

  • To a dried Schlenk flask, add this compound (1.0 mmol), the first arylboronic acid (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to a temperature that allows for selective reaction at the C-I bond (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion of the first coupling, cool the reaction mixture.

Step 2: Coupling at the Chloride Position

  • To the same reaction flask, add the second arylboronic acid (1.2 mmol), a more active palladium catalyst system if necessary (e.g., a palladacycle or a catalyst with a bulky phosphine ligand), and additional base.

  • Increase the reaction temperature (typically >100 °C) to facilitate the coupling at the less reactive C-Cl bond.

  • Monitor the reaction until completion.

  • After cooling, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Mandatory Visualizations

Sequential Suzuki Coupling Workflow

G cluster_step1 Step 1: Selective Suzuki Coupling at C-I cluster_step2 Step 2: Suzuki Coupling at C-Cl start This compound + Arylboronic Acid 1 reagents1 Pd(PPh3)4, K2CO3 Toluene/Ethanol/H2O, 80°C start->reagents1 product1 Intermediate: 3-Chloro-5-nitro-biaryl reagents1->product1 reagents2 Arylboronic Acid 2 Pd Catalyst (e.g., Pd(dppf)Cl2), Na2CO3 Dioxane/H2O, 100°C product1->reagents2 final_product Final Product: Unsymmetrical Triaryl reagents2->final_product

Caption: Workflow for a one-pot sequential Suzuki coupling using this compound.

Logical Relationship of Halogen Reactivity in Cross-Coupling

G cluster_reactivity Decreasing Reactivity in Pd-Catalyzed Cross-Coupling I Iodine Br Bromine I->Br More Reactive Cl Chlorine Br->Cl More Reactive

References

Safety Operating Guide

Proper Disposal of 1-Chloro-3-iodo-5-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of 1-Chloro-3-iodo-5-nitrobenzene, a halogenated nitroaromatic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this chemical, in line with established safety protocols for hazardous waste.

Hazard Profile and Safety Overview

This compound (CAS No: 123158-76-9) is a chemical that requires careful handling due to its potential hazards.[1][2] While specific toxicity data for this compound is limited in the provided search results, related halogenated nitrobenzenes are known to be harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[3] Therefore, it is imperative to treat this compound as a hazardous substance.

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.[1][4] In case of dust formation, a self-contained breathing apparatus may be necessary.[4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[3][6]

Quantitative Data for Hazard Assessment

The following table summarizes key data for this compound and related compounds to inform handling and disposal procedures.

PropertyValueNotes
Chemical Name This compound
CAS Number 123158-76-9[1][2]
Molecular Formula C6H3ClINO2[2]
Molecular Weight 283.45 g/mol [2]
Physical State Solid (powder, crystals, or flakes)Based on similar compounds like 1,3-dichloro-5-nitrobenzene.[4]
UN Number 1578For Chloronitrobenzenes, solid.
Hazard Class 6.1 (Toxic)For Chloronitrobenzenes, solid.
Packing Group IIFor Chloronitrobenzenes, solid.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a manner that ensures safety and complies with all relevant regulations.

1. Waste Segregation and Storage:

  • Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. This container should be compatible with the chemical.

  • Segregation: As a halogenated organic compound, this waste must be kept separate from non-halogenated organic waste streams.[7][8] Do not mix it with other chemical wastes to avoid unintended reactions.[9]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] The storage area should be secure and accessible only to authorized personnel.

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[1]

  • Avoid generating dust.[1] If appropriate, moisten the spilled solid to prevent it from becoming airborne.

  • Wear the appropriate PPE, including respiratory protection if necessary.[4]

  • Carefully sweep or scoop up the spilled material and place it into the designated hazardous waste container.[5]

  • Clean the affected area thoroughly.

  • Ensure that the spilled chemical does not enter drains or waterways.[4][10]

3. Final Disposal Procedure:

  • Hazardous Waste Classification: All waste containing this compound must be disposed of as hazardous waste.[10] Chemical waste generators are responsible for correctly classifying their waste according to local, regional, and national regulations.[6]

  • Licensed Waste Disposal: Engage a licensed professional waste disposal company for the final disposal.[10]

  • Recommended Disposal Method: The preferred method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] This can be facilitated by dissolving or mixing the material with a combustible solvent.[10]

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Spill Management (If Applicable) cluster_3 Final Disposal A Waste Generation (this compound) B Segregate as Halogenated Waste A->B C Store in Labeled, Sealed Container B->C D Store in Cool, Dry, Ventilated Area C->D E Away from Incompatible Materials D->E J Contact Licensed Waste Disposal Service D->J F Evacuate Area & Don PPE G Contain Spill & Prevent Dusting F->G H Collect and Place in Waste Container G->H I Decontaminate Spill Area H->I I->C Add to waste K Transport to Approved Facility J->K L High-Temperature Incineration K->L M Regulatory Compliance & Documentation L->M

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 1-Chloro-3-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-3-iodo-5-nitrobenzene

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling this compound. The following procedures are critical for ensuring operational safety and proper disposal.

Personal Protective Equipment (PPE)

Effective protection against the hazards of this compound is paramount. The following table summarizes the recommended PPE. While specific data for this compound is limited, the recommendations are based on information for structurally similar halogenated nitroaromatic compounds.

Protection TypeEquipment SpecificationStandard
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or other protective clothing should be worn to prevent skin exposure.[2][3]Follow manufacturer's specifications and good laboratory practices.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when engineering controls are insufficient or during spill clean-up.[1][2]A particulate filter conforming to EN 143 is advised.[2]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]

  • Avoid Dust Formation: Take precautions to avoid the formation and dispersion of dust.[3][4]

Handling the Chemical
  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1][4]

Storage
  • Container: Keep the container tightly closed in a dry and cool place.[1][3]

  • Incompatibilities: Store separately from combustible substances, reducing agents, and foodstuffs.[4]

  • Storage Area: The storage area should not have drain or sewer access.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container: Use a designated, clearly labeled, and sealed container for all this compound waste.

  • No Mixing: Do not mix this waste with other chemical waste streams.

  • Spill Management: In case of a spill, prevent the chemical from entering drains or waterways.[5] Sweep up the spilled substance, moistening it first to prevent dusting if appropriate, and place it in the designated hazardous waste container.[4][5]

Final Disposal
  • Hazardous Waste: All waste containing this compound must be treated as hazardous waste.

  • Professional Disposal: Engage a licensed professional waste disposal service for final disposal.

  • Disposal Method: The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This can be facilitated by dissolving or mixing the material with a combustible solvent.[5]

  • Container Disposal: Empty containers should be handled as the product itself and disposed of in the same manner.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Assess Hazards & Review SDS b Don Appropriate PPE a->b c Prepare Well-Ventilated Work Area b->c d Weighing and Transfer in Fume Hood c->d e Perform Experiment d->e f Decontaminate Glassware & Surfaces e->f g Segregate Hazardous Waste f->g h Store in Labeled, Sealed Container g->h i Arrange for Professional Disposal h->i

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.